Manganese
Description
Structure
2D Structure
Properties
IUPAC Name |
manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHULOQIROXLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024169, DTXSID801314870 | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.93804 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2022), Dry Powder; Other Solid, A lustrous, brittle, silvery solid; [NIOSH], GREY-WHITE POWDER., A lustrous, brittle, silvery solid. | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
3564 °F at 760 mmHg (NIOSH, 2023), 2061 °C, 1962 °C, 3564 °F | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Readily dissolves in dilute mineral acids, Solubility in water: none, Insoluble | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
7.2 (metal) (NIOSH, 2023) - Denser than water; will sink, 7.3 g/cu cm, Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C, 7.47 g/cm³, 7.20 (metal) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/, 1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/, 0 mmHg (approx) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hard grey metal, Steel grey, lustrous, hard, brittle metal, Alpha is body centered cubic; beta is cubic; delta is body centered cubic., Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal., For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page. | |
CAS No. |
7439-96-5, 19768-33-3, 22325-60-6, 23317-90-0 | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn4 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn(7+)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023317900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z2K6ZL8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2271 °F (NIOSH, 2023), 2271 °F, 1246 °C, Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point., 1244 °C | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Manganese Biogeochemical Cycling
Global Manganese Cycle Dynamics
The global this compound cycle describes the large-scale movement and distribution of this compound across the planet. This dynamic system is influenced by both natural processes and increasingly by anthropogenic activities. wikipedia.org
Atmospheric Transport and Deposition
This compound enters the atmosphere primarily as particulate matter. Natural sources include desert dust, sea salts, volcanic emissions, primary biogenic particles, and wildfires. confex.com Anthropogenic sources, such as industrial activities, mining, mineral processing, and the burning of fossil fuels, also contribute significantly to atmospheric this compound. wikipedia.orgconfex.com
Atmospheric this compound is transported over both short and long distances as aerosols. researchgate.net Deposition to the Earth's surface occurs through both wet deposition (e.g., in rain and snow) and dry deposition (e.g., settling of particles). researchgate.netcapes.gov.br Global emissions of atmospheric Mn in aerosols (<10 μm) have been estimated at approximately 1,400 Gg Mn per year, with about 31% originating from anthropogenic sources. confex.com Atmospheric deposition of anthropogenic Mn can significantly reduce the "pseudo" turnover times of Mn in surface soils in industrialized regions. confex.com
Hydrospheric Fluxes and Transformations
This compound enters the hydrosphere through various pathways, including the erosion and dissolution of bedrock and soils, riverine input, atmospheric deposition, and hydrothermal vents in the ocean. wikipedia.orgfrontiersin.org In aquatic systems, the behavior of this compound is highly dependent on redox conditions and pH. samipubco.comepa.gov
In oxygenated waters, soluble Mn(II) can be oxidized to less soluble Mn(III) and Mn(IV) oxides, which can then precipitate or be scavenged by particles and settle to the sediment. researchgate.netgatech.eduwikipedia.org In reducing environments, such as anoxic bottom waters or sediments, Mn(III) and Mn(IV) oxides can be reduced back to soluble Mn(II), leading to increased dissolved this compound concentrations. gatech.edufrontiersin.org This redox cycling is a key process in the redistribution of this compound within lakes, rivers, and oceans. wikipedia.orgfrontiersin.orgnoaa.gov For example, in freshwater ecosystems, this compound cycling is significantly influenced by sediment fluxes that provide an influx of Mn into the system. wikipedia.org
Lithospheric Mobilization and Sequestration
The lithosphere is the primary reservoir of this compound. This compound is a common element in the Earth's crust, comprising about 0.1% of its weight. wikipedia.orgacs.org It is found in various minerals, including oxides (e.g., pyrolusite, birnessite), carbonates (e.g., rhodochrosite), and silicates. researchgate.netacs.org
Mobilization of this compound from the lithosphere occurs through weathering and erosion of rocks and soils. This releases this compound into dissolved or particulate forms that can be transported by water and wind. wikipedia.org In soils, Mn(II) released from mineral weathering can be oxidized to Mn(III/IV) oxides. acs.org Sequestration of this compound in the lithosphere occurs through the formation of secondary minerals, such as this compound oxides and carbonates, particularly in sediments and soils. researchgate.netgatech.edunih.gov The stability and formation of these minerals are strongly influenced by redox conditions and the availability of other ions like carbonate. epa.govnih.gov
Biospheric Mediation in Global Fluxes
Biological processes play a critical role in the global this compound cycle, particularly through redox transformations. Microorganisms, including bacteria and fungi, are key mediators of both this compound oxidation and reduction. wikipedia.orgmdpi.com
This compound-oxidizing microorganisms can oxidize soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides, often forming poorly crystalline minerals like birnessite. wikipedia.orgmdpi.com This process can occur under both oxic and anoxic conditions, sometimes without energy conservation. gatech.edu Conversely, this compound-reducing microorganisms can utilize Mn(III) and Mn(IV) oxides as terminal electron acceptors during anaerobic respiration, reducing them to soluble Mn(II). gatech.edufrontiersin.orgacs.orgfrontiersin.org This process is coupled to the oxidation of organic matter and is significant in anoxic environments like sediments. gatech.eduacs.orgfrontiersin.org
Plants also interact with the this compound cycle by taking up Mn(II) from the soil, which is essential for processes like photosynthesis. wikipedia.orgmdpi.com The uptake and accumulation of this compound by plants can influence its distribution and availability in terrestrial ecosystems.
Redox Geochemistry of this compound in Environmental Systems
The redox chemistry of this compound is fundamental to its behavior in environmental systems. This compound can exist in multiple oxidation states, with Mn(II), Mn(III), and Mn(IV) being the most common in natural environments. researchgate.netgatech.edusamipubco.com The interconversion between these states drives many geochemical processes.
Abiotic Oxidation-Reduction Pathways of this compound Species
Abiotic redox reactions of this compound occur through purely chemical pathways, independent of biological activity. These reactions are influenced by factors such as pH, the presence of oxidants and reductants, and the surface area of minerals. frontiersin.orgnoaa.gov
The oxidation of Mn(II) to higher oxidation states (Mn(III) and Mn(IV)) can occur abiotically, although the kinetics of direct oxidation by molecular oxygen (O₂) are generally slow, especially at neutral pH. gatech.edufrontiersin.org This oxidation can be catalyzed by mineral surfaces, such as iron and this compound oxides, or through complexation with organic ligands. gatech.edufrontiersin.org Reactive oxygen species, such as superoxide (B77818) (O₂⁻), can also drive the abiotic oxidation of Mn(II). gatech.edufrontiersin.org
Reduction of Mn(III) and Mn(IV) oxides can be driven abiotically by various inorganic and organic reductants. nih.gov For instance, ferrous iron (Fe²⁺), sulfides (H₂S), arsenite, and organic matter can reduce this compound oxides to Mn(II). nih.govfrontiersin.org Dissolved organic matter, such as humic substances, can reduce solid-phase this compound oxides, potentially forming soluble Mn(III)-organic complexes as intermediates. acs.orgfrontiersin.org These abiotic reduction pathways are particularly important in environments where biological activity is limited or where strong chemical gradients exist.
Data Tables
While detailed quantitative data tables for global fluxes are complex and often presented in models, the following table summarizes typical oxidation states and their environmental relevance:
| This compound Oxidation State | Typical Occurrence | Solubility (General) | Key Role in Cycling |
| Mn(II) | Dissolved in water (especially under reducing conditions), some minerals (e.g., rhodochrosite) researchgate.netepa.govdiva-portal.org | High | Mobile form, taken up by organisms, precursor for oxidation |
| Mn(III) | Often transient, can be stabilized by organic ligands, present in some minerals (e.g., manganite, hausmannite) researchgate.netacs.orgfrontiersin.orgdiva-portal.org | Variable (depends on complexation) | Intermediate in redox reactions, involved in some mineral transformations |
| Mn(IV) | Solid oxides and oxyhydroxides (e.g., pyrolusite, birnessite) researchgate.netacs.orgdiva-portal.org | Low | Major component of solid phases, strong oxidant, terminal electron acceptor for microbes |
Microbially Mediated this compound Redox Transformations
Microorganisms, including both bacteria and fungi, are key players in catalyzing the oxidation and reduction of this compound. oup.comfrontiersin.orgresearchgate.net These microbial processes can occur through various direct and indirect mechanisms. oup.comnih.gov
This compound-Oxidizing Microorganisms and Mechanisms
This compound-oxidizing microorganisms (MnOM) are capable of oxidizing soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides (MnOₓ). mdpi.commdpi.com This process is significant because MnOₓ are strong oxidants and can influence the fate of other elements and organic pollutants. mdpi.comresearchgate.net MnOM are phylogenetically diverse, including bacteria, fungi, and algae, though bacteria are considered dominant among those identified to date. mdpi.comsci-hub.se
Mechanisms of microbial Mn(II) oxidation can be broadly categorized into direct and indirect pathways. oup.commdpi.com
Direct Oxidation: This involves enzymatic reactions where Mn(II) is directly oxidized by bacterial enzymes, such as multicopper oxidases or heme peroxidases. mdpi.comfrontiersin.orgfrontiersin.org This process is often associated with the electron transfer chain. mdpi.com Examples of bacteria known for enzymatic oxidation include Bacillus sp. strain SG-1, Pseudomonas putida strains MnB1 and GB-1, and Leptothrix discophora strains SS-1 and SP-6. sci-hub.seresearchgate.net
Indirect Oxidation: Microorganisms can also oxidize Mn(II) indirectly through the production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) or hydrogen peroxide (H₂O₂). mdpi.comfrontiersin.orgmdpi.com Superoxide can directly oxidize Mn(II) to Mn(III). frontiersin.orgmdpi.com While some microbes produce H₂O₂ as a metabolic byproduct, which can reduce Mn oxides, it can also potentially compete with Mn oxidation processes. frontiersin.org Fungi, particularly filamentous fungi, can also oxidize Mn(II) through extracellularly produced superoxide, a process mediated by NADPH-oxidases. frontiersin.orgmdpi.com
Fungal this compound oxidation has been less studied compared to bacteria, but fungi from the phyla Basidiomycota and Ascomycota have been shown to oxidize Mn(II). researchgate.netsci-hub.semdpi.com White-rot fungi (Basidiomycota) can oxidize Mn(II) to Mn(III) using this compound peroxidase in the presence of H₂O₂. sci-hub.sefrontiersin.orgnih.gov Ascomycota genera like Pyrenochaeta, Alternaria, and Stilbella have been reported to oxidize Mn(II) via laccases or biologically produced superoxide. sci-hub.sefrontiersin.org
The physiological role of Mn(II) oxidation in microbes is still being investigated, but it may provide benefits such as protection from toxic metals or UV light, scavenging of microelements, or energy conservation. researchgate.netfrontiersin.orgasm.org
This compound-Reducing Microorganisms and Mechanisms
This compound-reducing microorganisms perform the reverse reaction, reducing this compound oxides (Mn(III) and Mn(IV)) back to soluble Mn(II). nih.govmicbusters.nl This process is crucial in anoxic or suboxic environments where Mn oxides can serve as terminal electron acceptors for microbial respiration. dss.go.thasm.org A wider variety of microorganisms capable of Mn reduction have been described, ranging from highly aerobic to strictly anaerobic species. oup.comnih.gov
Similar to oxidation, this compound reduction can occur via direct or indirect mechanisms. oup.comnih.gov
Direct Reduction: This typically involves enzymatic electron transfer reactions where microorganisms directly utilize Mn(IV) oxides as terminal electron acceptors for respiration. oup.comnih.govasm.org This process often requires cell contact with the this compound oxides. asm.org Genera known for direct this compound reduction include Shewanella and Geobacter. micbusters.nl
Indirect Reduction: Microorganisms can reduce Mn oxides indirectly through the production of various metabolites that act as reductants. oup.comnih.govasm.orgnih.gov These metabolites can include organic acids produced by fermentative bacteria and cyanobacteria, or sulfide (B99878) produced by sulfate-reducing bacteria. asm.org Hydrogen peroxide, produced by some microbes, can also reduce Mn(IV). oup.com Fungi primarily reduce Mn(IV) indirectly through the production of extracellular metabolites. nih.gov
Microbially induced this compound reduction plays a significant role in geochemical processes in various environments, including natural waters, aquifers, and soil systems. nih.gov It can lead to the dissolution of this compound oxide deposits and the release of adsorbed substances, such as trace metals. micbusters.nlasm.org
This compound Cycling in Specific Environmental Compartments
This compound cycling is a dynamic process that varies depending on the specific environmental compartment, particularly in aquatic ecosystems.
Aquatic Ecosystems: Freshwater, Estuarine, and Marine Environments
This compound enters aquatic ecosystems through various sources, including erosion, dissolution of bedrock, dust inputs, and hydrothermal vents. wikipedia.org Its behavior and speciation in these environments are influenced by factors such as redox potential, pH, sunlight, organic matter, and microbial activity. waterquality.gov.au
Water Column this compound Dynamics (e.g., Soluble vs. Particulate this compound)
In the water column, this compound exists in both soluble and particulate forms, and the dynamics between these phases are closely linked to redox conditions. frontiersin.orgresearchgate.net
Soluble this compound: In reduced, typically anoxic or suboxic conditions, this compound is predominantly found as soluble Mn(II). oup.comnih.govfrontiersin.org This is the most reduced form and is bioavailable. wikipedia.orgfrontiersin.org Soluble Mn(II) can accumulate in anoxic bottom waters, especially in stratified lakes or basins. nih.govnih.gov Recent studies indicate that dissolved this compound can also exist as soluble Mn(III) stabilized by organic ligands (Mn(III)-L), particularly in riverine and coastal waters, and this form can comprise a significant portion of the dissolved pool. noaa.govresearchgate.net
Particulate this compound: Under oxic conditions, soluble Mn(II) is oxidized to insoluble Mn(III) and Mn(IV) oxides, which exist as particulate matter. wikipedia.orgoup.comwaterquality.gov.au These particulate this compound oxides can aggregate and settle in the water column. wikipedia.org Particulate Mn oxides are strong oxidants and have high sorptive capacities for other metals and radionuclides, playing an important role in scavenging and transport of various elements. asm.orgwaterquality.gov.aunoaa.gov
The balance between soluble and particulate this compound in the water column is a dynamic process driven by redox transformations, often microbially mediated. wikipedia.orgfrontiersin.org In oxygenated surface waters, microbial and abiotic oxidation converts Mn(II) to particulate Mn oxides. frontiersin.orgdss.go.th In deeper, anoxic waters or at redox interfaces, microbial reduction can dissolve particulate Mn oxides, releasing soluble Mn(II). dss.go.thnih.govnih.gov This redox cycling can lead to the accumulation of dissolved Mn(II) at oxic-anoxic transition zones. nih.gov
Temporal and spatial variations in soluble and particulate this compound concentrations are observed in aquatic systems, influenced by factors like seasonal stratification and mixing events. nih.gov For example, in stratified lakes, soluble Mn(II) can build up in the hypolimnion during anoxia and is rapidly removed via oxidation when mixing occurs. nih.gov
Sediment-Water Interface Exchange and Diagenesis
The sediment-water interface (SWI) is a critical zone for this compound cycling, where intense biogeochemical processes, particularly early diagenesis, occur. publish.csiro.auuliege.bepagepressjournals.org Early diagenesis refers to the biogeochemical transformations that take place in the top layers of sediments, driven largely by the decomposition of organic matter by microorganisms. pagepressjournals.orgwur.nl
In sediments, a redox gradient typically exists, with oxic conditions near the surface and anoxic conditions with increasing depth. wur.nl This gradient drives this compound cycling at the SWI.
This compound Reduction in Sediments: In the anoxic layers of sediments, microorganisms utilize this compound oxides as electron acceptors during the degradation of organic matter. dss.go.thpagepressjournals.org This dissimilatory this compound reduction converts solid Mn(III/IV) oxides to soluble Mn(II). dss.go.thpagepressjournals.org The soluble Mn(II) can then diffuse upwards towards the SWI. publish.csiro.aupagepressjournals.org
This compound Oxidation at the SWI: As soluble Mn(II) diffuses from the anoxic sediment into the overlying oxic water or the thin oxic layer at the sediment surface, it is oxidized back to insoluble Mn oxides. publish.csiro.auwur.nl This oxidation can be mediated by both chemical processes and this compound-oxidizing microorganisms present at the interface. frontiersin.orgpublish.csiro.au This leads to the precipitation and accumulation of this compound oxides near the SWI, forming a barrier that can influence the exchange of other substances. publish.csiro.aupagepressjournals.orgwur.nl
The exchange of this compound across the SWI is a dynamic process influenced by factors such as the supply of reactive organic matter, the stability of the oxic-anoxic interface, and sedimentation rates. pagepressjournals.org Under oxic conditions, a flux of this compound from deeper anoxic layers to the water phase can be observed due to diffusion. publish.csiro.au Under anoxic conditions in the overlying water, the release of Mn(II) from sediments can be accelerated. publish.csiro.au When oxic conditions return, the dissolved this compound can be removed from the water phase by co-precipitation and adsorption onto newly formed iron oxyhydroxides. publish.csiro.au
The diagenetic cycling of this compound at the SWI is closely coupled with the cycling of other elements, such as iron, and plays a significant role in benthic-pelagic coupling, influencing the chemistry of the overlying water column. dss.go.thuliege.bepagepressjournals.orgwur.nl
Data on this compound concentrations in different aquatic environments illustrate the variability in its distribution.
| Environment | This compound Concentration Range | Reference |
| Coastal/Ocean Seawater | 0.004 - 0.38 µg/L | waterquality.gov.au |
| Freshwater (Lake Erie) | Up to 1.5 µmoles L⁻¹ d⁻¹ (oxidation rates) | frontiersin.org |
| Stratified Lake Hypolimnion | 20 micromoles or more (soluble Mn(II)) | nih.gov |
| Orca Basin (Marine) | >400 μM (dissolved Mn(II) at intermediate salinities) | dss.go.th |
| Columbia River Estuary (Low Salinity) | Dynamic cycling with soluble Mn(II) and Mn(III)-L | researchgate.net |
Note: Units and specific forms of this compound measured may vary between studies.
Detailed research findings, such as those from studies in Lake Erie or the Orca Basin, highlight the complexity of this compound cycling, involving the interplay of biotic and abiotic processes, the formation and dissolution of Mn oxides, and the influence of environmental gradients like oxygen and salinity. frontiersin.orgdss.go.th Studies using techniques like electron paramagnetic resonance have provided insights into the speciation of this compound in the water column, showing the prevalence of soluble Mn(II) except near the surface where particulate forms may predominate. acs.org
Role of Oxygen Minimum Zones in this compound Cycling
Oxygen Minimum Zones (OMZs) are regions in the ocean characterized by extremely low oxygen concentrations, typically found between 200 m and 1500 m depth below areas of high productivity. wikipedia.orgdoi.org These zones significantly influence the biogeochemical cycling of redox-sensitive elements, including this compound. doi.orgfrontiersin.org
In OMZs, the low oxygen conditions favor the reduction of insoluble this compound oxides (Mn(III,IV)) to the more soluble Mn(II) form. wikipedia.orgresearchgate.netubc.cafrontiersin.orggeomar.de This reductive dissolution can lead to elevated concentrations of dissolved this compound within these zones. doi.orgfrontiersin.orgfrontiersin.orgwordpress.com Microbial respiration utilizing alternative electron acceptors, such as this compound oxides, contributes to this reduction process in the absence of sufficient oxygen. wikipedia.orgresearchgate.net
Studies in various OMZs, such as the Arabian Sea and the eastern tropical North Pacific, have observed distinct dissolved Mn maxima within the low-oxygen layers. doi.orgwordpress.com For instance, in the Arabian Sea OMZ, two dissolved Mn maxima were identified at depths of 200-300 m and 600 m, with concentrations reaching up to approximately 6 nanomolar in the deeper peak. wordpress.com This mid-depth maximum was associated with the core of the OMZ and appeared to be sustained by horizontal advective-diffusive flux from reducing margin sediments. wordpress.com The upper maximum correlated with the secondary nitrite (B80452) maximum, suggesting active in situ microbially mediated redox cycling of this compound in the upper OMZ. wordpress.com
The elevated dissolved Mn in OMZs can be transported laterally and vertically, contributing to the this compound budget in surrounding waters. researchgate.netgeomar.de In the Eastern Tropical North Pacific, Mn and Cerium (Ce) maxima were observed within a specific water mass, suggesting isopycnal transport from shelf sediments over significant distances. doi.org
Data from studies in OMZs highlight the inverse relationship between dissolved oxygen concentration and dissolved this compound concentration, illustrating the reductive dissolution of Mn oxides under low oxygen conditions.
| Location | Depth Range (m) | Oxygen Concentration (µM) | Dissolved Mn Concentration (nM) | Source |
| Arabian Sea (Northern Transect) | 600 | < 2 | ~6 - 8 | wordpress.com |
| Arabian Sea (Southern Transect) | 600 | < 2 | ~3 - 5 | wordpress.com |
| Eastern Tropical North Pacific | OMZ depth | Extremely Low | Elevated | doi.org |
| East China Sea Coastal Area | Near-bottom | Low | Up to 81.5 | frontiersin.org |
Terrestrial Environments: Soils and Sediments
This compound is a common element in soils and sediments, comprising about 0.1% of the weight of crustal rocks. acs.org Its behavior in terrestrial environments is complex and influenced by a variety of factors, including pH, redox conditions, organic matter content, microbial activity, and temperature. cropaia.comwisc.edu
This compound Mobility and Availability in Soil Matrices
This compound exists in soils in various forms, including exchangeable Mn, this compound associated with organic matter, and various this compound oxides. wisc.edu The mobility and availability of this compound in soil matrices are largely controlled by its oxidation state, which is highly sensitive to soil pH and redox potential. cropaia.compjoes.com
The most soluble and plant-available form of this compound is the reduced divalent ion, Mn(II). cropaia.comstbiologicals.com Under acidic and reducing conditions (low pH and low Eh), insoluble this compound oxides (Mn(III,IV)) are reduced, increasing the concentration of soluble Mn(II) in the soil solution. pjoes.com Conversely, under alkaline and oxidizing conditions (high pH and high Eh), Mn(II) is oxidized to less soluble Mn(III) and Mn(IV) oxides, reducing its availability. cropaia.comstbiologicals.com
Soil pH is a primary factor affecting this compound solubility. This compound availability increases as soil pH decreases, with toxicity potentially occurring at pH levels below 5.5. cropaia.comwisc.eduincitecpivotfertilisers.com.au At higher soil pH (above 7.0 or 7.5), the formation of low-solubility this compound compounds and increased adsorption to soil particles reduce this compound availability, often leading to deficiency. cropaia.comstbiologicals.comincitecpivotfertilisers.com.au
Soil moisture also plays a crucial role. Waterlogged conditions increase this compound availability due to the reduction of this compound oxides, which can sometimes lead to temporary toxicity. cropaia.comincitecpivotfertilisers.com.au Dry soil conditions, on the other hand, can decrease this compound availability. cropaia.com
Organic matter has a complex influence on this compound availability. It can chelate this compound, making it more soluble and available, particularly in acidic soils. stbiologicals.com However, organic matter can also compete with plants for this compound uptake or immobilize it by forming insoluble complexes, especially in alkaline soils. stbiologicals.com High organic matter content in near-neutral pH soils can lead to this compound deficiency. wisc.edu
Microbial activity significantly affects this compound availability through redox reactions. cropaia.com Microorganisms can oxidize Mn(II) to less available forms or reduce this compound oxides, increasing Mn(II) solubility. wisc.edu
Data illustrating the influence of soil pH on this compound availability:
| Soil pH Range | This compound Availability | Potential Issue | Source |
| < 5.5 | High | Toxicity | cropaia.comwisc.eduincitecpivotfertilisers.com.au |
| 5.5 - 7.0 | Available | Normal Range | cropaia.com |
| > 7.0 | Low | Deficiency | cropaia.comstbiologicals.comincitecpivotfertilisers.com.au |
This compound Cycling in Soil-Sediment Interface
The soil-sediment interface is a dynamic zone where significant this compound cycling occurs, driven by gradients in oxygen and redox potential. In this transitional environment, the interplay between oxidation and reduction processes dictates the speciation and mobility of this compound.
Under oxic conditions at the interface, dissolved Mn(II) diffusing from reduced zones in the sediment can be oxidized, often microbially mediated, to insoluble Mn(III,IV) oxides, which precipitate. researchgate.netresearchgate.net These this compound oxides can accumulate at or near the interface, forming a barrier.
Conversely, under anoxic conditions below the interface, this compound oxides serve as electron acceptors for microbial respiration, leading to their reductive dissolution and the release of soluble Mn(II) into the porewater. researchgate.netvliz.be This dissolved Mn(II) can then diffuse upwards towards the oxic interface, where it can be re-oxidized, creating a redox cycling loop. researchgate.netvliz.be
The mobility of this compound across the soil-sediment interface is also influenced by factors such as the supply of organic matter, which fuels microbial reduction, and the presence of other reactive substances like sulfides. researchgate.netifremer.fr In environments with low oxygen and low sulfide concentrations, Mn(II) can be released into the water column as the formation of insoluble sulfide compounds is avoided. ifremer.fr Extreme hydrodynamic events, such as floods, can impact this compound cycling at the interface by resuspending metallic oxides and altering redox conditions. ifremer.fr
Studies in various sedimentary environments, including marine basins and estuaries, have highlighted the importance of the oxic-anoxic transition zone in controlling this compound distributions. researchgate.netnih.govufc.br For example, in a stratified marine basin, very high dissolved Mn(II) levels were observed at intermediate salinities corresponding to the redox transition, resulting from microbial reduction of this compound oxides coupled to organic matter oxidation. researchgate.net this compound oxides were regenerated in the oxygenated region by microbial oxidation of dissolved Mn(II). researchgate.net
Interactions of this compound Biogeochemistry with Other Element Cycles
This compound biogeochemistry is intricately linked with the cycles of other elements, particularly iron, carbon, and nitrogen, due to shared redox transformations and microbial processes.
This compound-Iron Co-Cycling Mechanisms
This compound and iron are both redox-sensitive metals that exhibit coupled biogeochemical cycling in many environments, especially at oxic-anoxic interfaces in soils, sediments, and water columns. nih.govmdpi.com Their co-cycling is driven by the sequential nature of microbial respiration, where this compound reduction typically occurs at higher redox potentials than iron reduction. wikipedia.org
In transitioning from oxic to anoxic conditions, microorganisms first utilize available oxygen, followed by other electron acceptors in order of decreasing redox potential, including nitrate (B79036), this compound oxides, and then iron oxides before sulfate (B86663) reduction. wikipedia.org This leads to distinct zones of this compound and iron reduction in stratified environments.
Under anoxic conditions, the reductive dissolution of this compound (Mn(III,IV)) and iron (Fe(III)) oxides releases soluble Mn(II) and Fe(II) into the porewater or water column. researchgate.netvliz.be As these reduced species diffuse into more oxic zones, they are re-oxidized and precipitate as insoluble oxides or oxyhydroxides. researchgate.netvliz.be Microbial oxidation plays a significant role in these re-precipitation processes. researchgate.net
The co-cycling of this compound and iron can influence the mobility and fate of other trace metals, as their oxides are strong sorbents. pjoes.comifremer.fr Trace metals can become associated with or occluded within this compound and iron oxide minerals. pjoes.com
Interactions between this compound and iron are also mediated by microbial siderophores. nih.gov Siderophores, produced by bacteria to acquire Fe(III), can also form strong complexes with Mn(III) and react with this compound (hydr)oxides, suggesting a potential for this compound to interfere with iron uptake. portlandpress.comnih.gov
Research in deep marginal sediments has shown that this compound and iron reduction can be dominant pathways for organic carbon oxidation, highlighting their coupled role in carbon cycling. copernicus.org In the Ulleung Basin, this compound and iron reduction accounted for 45% and 20% of total organic carbon oxidation, respectively. copernicus.org
Influence on Carbon and Nitrogen Biogeochemistry
This compound plays a significant, though sometimes poorly recognized, role in the cycling of carbon and nitrogen in terrestrial and aquatic ecosystems. acs.orgifremer.frnih.gov
In carbon cycling, this compound can influence the breakdown and stabilization of organic matter. acs.orgnih.gov this compound oxides can act as both biotic and abiotic oxidizers of soil organic matter. acs.org Fungal-mediated this compound cycling can regulate litter decomposition. acs.org High levels of this compound in soil can act as a catalyst, accelerating the decomposition of organic matter and potentially leading to the release of carbon dioxide. earth.com Conversely, this compound can also contribute to the temporary stabilization of organic molecules through the formation of organo-mineral associations. acs.orgnih.gov The effect of this compound on soil organic carbon cycling can depend on factors such as soil depth, fungal:bacterial biomass ratio, and the presence of lignin (B12514952). adriancgallo.com Soluble Mn(III) species may be particularly important in controlling soil organic carbon oxidation. psu.edu
This compound also interacts with the nitrogen cycle. This compound affects nitrogen dynamics through interactions with organic matter and microbial processes. ifremer.fr While the importance of the coupling between this compound cycling and other elemental cycles like nitrogen and phosphorus is not fully understood, it is an area of ongoing research. portlandpress.com In marine environments, oxygen minimum zones, where this compound cycling is prominent, also play a crucial role in the marine nitrogen cycle. doi.org
The influence of this compound on carbon and nitrogen cycling is complex and involves various direct and indirect mechanisms, including redox transformations, enzymatic activities, and interactions with microbial communities and organic matter.
This compound's Influence on Carbon and Nitrogen Cycling:
| Element | Mechanism | Effect | Source |
| Carbon | Oxidation of organic matter (biotic and abiotic) | Decomposition of organic molecules, potential CO2 release | acs.orgearth.com |
| Carbon | Formation of organo-mineral associations | Temporary stabilization of organic matter | acs.orgnih.gov |
| Carbon | Regulation of fungal-mediated litter decomposition | Influences breakdown rates and soil C storage | acs.org |
| Nitrogen | Interactions with organic matter and microbial processes | Affects nitrogen dynamics (specific mechanisms less understood) | portlandpress.comdoi.orgifremer.fr |
| Nitrogen | Coupled cycling in Oxygen Minimum Zones | Plays a role in environments critical for the marine nitrogen cycle | doi.org |
Anthropogenic Perturbations of the Natural this compound Cycle
Anthropogenic activities significantly influence the natural biogeochemical cycling of this compound (Mn), leading to elevated concentrations in various environmental compartments, including air, soil, and water. While this compound is a naturally occurring element essential for many biological processes at trace levels, excessive anthropogenic inputs can disrupt ecosystems and pose environmental concerns. nih.govmdpi.com
Major anthropogenic sources of this compound release into the environment include industrial activities, the combustion of fossil fuels, and waste disposal. who.intcdc.govinchem.org Industrial emissions, particularly from ferroalloy production, iron and steel foundries, power plants, and coke ovens, are significant contributors to atmospheric this compound. who.intcdc.govinchem.orgtexas.gov Approximately 80% of industrial this compound emissions in the USA have been attributed to iron and steel production facilities. cdc.gov The combustion of fossil fuels also releases this compound into the air. who.intcdc.govinchem.orgtexas.gov Furthermore, the re-entrainment of this compound-containing soils due to human activities can contribute to airborne this compound levels. who.intcdc.govinchem.org Historically, the use of methylcyclopentadienyl this compound tricarbonyl (MMT) as a gasoline additive has also been a source of environmental this compound release. who.intcdc.govcumberlandrivercompact.org
Mining and mineral processing operations are substantial sources of this compound contamination, particularly in soil and water. nih.govmdpi.comresearchgate.netinfosightglobal.comtheearthview.incejzambia.org The extraction and processing of this compound ore can result in deforestation, soil erosion, and water pollution. infosightglobal.com Waste rocks produced during mining often contain this compound, and leachate from these storage yards can migrate into surrounding soil, surface water, and groundwater due to rainfall and runoff. nih.gov This infiltration of leachate from waste materials, such as electrolytic this compound residue (EMR) from electrolytic this compound production, can become a major source of soil contamination. nih.govresearchgate.net Inadequate waste management practices during ore processing further contribute to the release of this compound into water bodies and soil. cejzambia.org Studies in mining-influenced areas have revealed elevated levels of potentially toxic elements, with this compound pollution identified as a major environmental issue. mdpi.com For instance, in certain regions, the natural presence of this compound in river water was found to be overridden significantly by anthropogenic enrichment from mining activities. mdpi.com Rainwater runoff from this compound mines can also be a significant pathway for transporting this compound to other environments. jocpr.com
Municipal wastewater discharges and sewage sludge also represent anthropogenic sources of environmental this compound. who.intinchem.orgresearchgate.net The use of sewage sludge and various wastewaters containing this compound in the production of micronutrient fertilizers can contribute to land and water contamination. who.int Agricultural practices, including the application of certain fertilizers and fungicides containing this compound, can also introduce this element into the environment. who.intcejzambia.orgwho.intdcceew.gov.au
Anthropogenic inputs alter this compound concentrations in various environmental compartments. This compound concentrations in air tend to be lowest in remote locations, higher in rural areas, and significantly elevated in urban and source-dominated areas near industrial facilities. who.intcdc.gov For example, average this compound concentrations in air near foundries can reach 200–300 ng/m³, and over 500 ng/m³ near ferro- and silicothis compound (B576708) industries. who.int Dissolved this compound levels in natural waters can vary, but anthropogenic factors like acid precipitation, acid mine drainage, land use, and municipal wastewater discharges can increase these levels. who.int
The increased presence of this compound due to anthropogenic activities can have various environmental consequences. Elevated this compound levels in soil can inhibit plant growth, reduce crop yields, and impact nutrient uptake by plants, leading to imbalances. mdpi.comcejzambia.org In aquatic environments, while this compound is naturally present, anthropogenic contamination can lead to levels that pose risks to aquatic life. who.intcumberlandrivercompact.org Precipitated this compound can increase water turbidity, reducing light penetration and potentially affecting aquatic ecosystems. cumberlandrivercompact.org Anthropogenic nutrient loading in coastal waters can lead to deoxygenation, which influences this compound cycling by shifting the terminal electron acceptor for organic matter remineralization from oxygen to this compound oxides. copernicus.org
Detailed research findings highlight the impact of specific anthropogenic sources. A study using the Soil & Water Assessment Tool (SWAT model) to assess this compound pollution load in rainwater runoff from a this compound mine showed that the most seriously contaminated sites were located at the mine aperture and mine tailing. jocpr.com Research in a cave system demonstrated that anthropogenic impact, specifically fecal contamination, was associated with increased this compound oxide production by Mn(II)-oxidizing fungi, indicating an alteration of the cave's biogeochemical cycles. caves.org
The total worldwide emissions of this compound in 1983 were estimated to range from 10,560 to 65,970 tonnes, with predominant sources including coal combustion, secondary non-ferrous metal production, and sewage sludge incineration. who.int Total emissions to air from anthropogenic sources in the USA were estimated at 16,400 tonnes in 1978, with approximately 80% from industrial facilities and 20% from fossil fuel combustion. who.int Over 6.1 thousand metric tons of Mn and almost 73.7 thousand metric tons of Mn-containing compounds were reported as released into the environment from various activities up to 2009, with approximately 87% deposited into the soil. mdpi.com However, this data is likely an underestimate as certain facilities are not required to report this compound release. mdpi.com
The following table summarizes estimated worldwide anthropogenic emissions of this compound in 1983 based on available data:
| Source | Estimated Global Emissions (tonnes/year) |
| Coal Combustion | Major Contributor |
| Secondary Non-ferrous Metal Production | Major Contributor |
| Sewage Sludge Incineration | Major Contributor |
| Industrial Facilities (USA, 1978 estimate) | 13,200 |
| Fossil Fuel Combustion (USA, 1978 estimate) | 3,200 |
| Total Worldwide (1983 estimate range) | 10,560 - 65,970 |
Note: Data compiled from various sources, and specific values may vary depending on the study and methodology.
While historical data provides insight into past emissions, ongoing monitoring and research continue to assess the current impact of anthropogenic activities on the global this compound cycle.
Manganese Environmental Speciation and Transformation
Chemical Speciation of Manganese in Natural Environments
This compound can exist in multiple oxidation states and physical forms in the environment, each with distinct properties.
Distribution of this compound Oxidation States (e.g., Mn(II), Mn(III), Mn(IV), Mn(VII))
This compound can exhibit a wide range of oxidation states, from -3 to +7. who.int However, the most common and environmentally significant oxidation states are +2, +3, +4, and +7. who.inticm.edu.plsamipubco.comtandfonline.com
Mn(II): The divalent form, Mn(II), is typically the most soluble and bioavailable oxidation state in natural waters and under reducing conditions in soils and sediments. icm.edu.plamazonaws.comscispace.commdpi.com It often exists as a hydrated ion in solution. icm.edu.pl
Mn(III): Trivalent this compound, Mn(III), is generally less stable in aqueous solutions unless complexed with suitable ligands. osti.gov It can exist as solid oxyhydroxides or substitute within other mineral structures. osti.gov Mn(III) species can act as both electron acceptors and donors in microbial processes. researchgate.net Reactive Mn(III) species have been shown to be significant predictors of oxidative activity in some soils. nih.gov
Mn(IV): Tetravalent this compound, Mn(IV), is commonly found in the environment as insoluble this compound oxides, such as this compound dioxide (MnO₂). who.intamazonaws.comscispace.com Mn(IV) oxides are strong oxidizers and play important roles in controlling the fate of trace metals, organic compounds, and nutrients. osti.gov They are often the primary component of this compound deposits. tandfonline.com
Mn(VII): The heptavalent form, Mn(VII), is most commonly encountered as the permanganate (B83412) ion (MnO₄⁻), often associated with anthropogenic sources or strong oxidizing conditions. who.int While less common in natural environments compared to the lower oxidation states, it is a strong oxidant. who.inticm.edu.plsamipubco.com
The distribution of these oxidation states is highly dependent on the prevailing environmental conditions, particularly pH and redox potential. icm.edu.plsamipubco.comscispace.com The inter-conversion between these forms occurs via oxidation and reduction reactions, which can be abiotic or microbially mediated. who.inticm.edu.pl
Dissolved, Particulate, and Colloidal Forms of this compound
This compound in natural waters can exist in dissolved, particulate, and colloidal forms. coftec.iewho.intmdpi.com
Dissolved this compound: This primarily consists of Mn(II) ions and small, soluble this compound complexes. coftec.iewho.int Dissolved Mn(II) is the most common form in groundwater and under anaerobic conditions in surface waters. coftec.iewho.int Concentrations of dissolved this compound in natural surface waters can vary widely, but rarely exceed 1,000 µg L⁻¹ and are usually less than 200 µg L⁻¹. icm.edu.pl
Particulate this compound: This includes this compound associated with larger solid particles, such as minerals, metal oxides, and organic matter. coftec.iewho.int Particulate this compound can be removed from water through processes like coagulation and filtration. coftec.iemdpi.com
Colloidal this compound: Colloidal this compound consists of very small particles (typically between 0.001 and 1 µm) that remain suspended in water and can pass through standard filters (like 0.45 µm filters) used to define "soluble" analytes. coftec.iemdpi.comkingleetech.com Colloidal this compound oxyhydroxides can form, particularly above pH 5.5. who.inticm.edu.pl These colloidal forms can behave similarly to dissolved species in terms of transport. amazonaws.com Removing colloidal this compound may require the addition of a coagulant. districtofmackenzie.ca
The distribution between these forms is influenced by factors such as pH, redox potential, and the presence of organic matter and other particles. who.int
Complexation of this compound with Organic and Inorganic Ligands
This compound ions, particularly Mn(II) and Mn(III), can form complexes with both organic and inorganic ligands in the environment. icm.edu.plmdpi.comresearchgate.net This complexation significantly affects this compound solubility, mobility, and bioavailability.
Inorganic Ligands: this compound can form complexes with inorganic anions such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻). icm.edu.plresearchgate.net The formation of hydroxide complexes and precipitation of oxides become more significant at higher pH values. scispace.comresearchgate.net In some waters, complex species can be present as carbonates and sulfates. icm.edu.pl
Organic Ligands: Natural organic matter (NOM), including humic and fulvic acids, contains functional groups that can strongly bind with this compound ions. kingleetech.comthescipub.comdiva-portal.org Organic complexation can increase the solubility and mobility of this compound, particularly Mn(II) and Mn(III). tandfonline.comthescipub.commdpi.com Organic ligands can replace water molecules in the coordination sphere of Mn(II), facilitating oxidation. researchgate.net Organo-manganese complexes, particularly Mn(III)-organic complexes, can be stable and play roles in processes like the oxidative decomposition of organic matter. osti.govmdpi.com The stability of this compound complexes is influenced by the nature of the ligand and the coordination environment. rsc.orgacs.orgmdpi.com
Complexation with organic matter can also prevent the aggregation of colloidal this compound oxides, increasing their stability in aqueous solutions. tandfonline.com
Factors Governing this compound Speciation and Bioavailability
The speciation and thus the bioavailability of this compound are controlled by a complex interplay of environmental factors.
Influence of pH and Redox Potential
pH and redox potential (Eh) are two of the most critical factors governing this compound speciation and transformation in natural environments. who.inticm.edu.plsamipubco.comscispace.comcoftec.iethescipub.comsaimm.co.za
pH: pH influences the solubility of different this compound species. At lower pH (acidic conditions), Mn(II) is the dominant and most soluble form. who.inticm.edu.plscispace.commdpi.com As pH increases, particularly above 5.5, the solubility of Mn(II) decreases, and this compound tends to precipitate as less soluble oxides and oxyhydroxides, primarily Mn(IV). who.intscispace.com Increased acidity can lead to the mobilization of this compound hydroxides. scispace.com
Redox Potential (Eh): Redox conditions determine the prevalent oxidation state of this compound. Under reducing conditions (low Eh), Mn(IV) oxides are reduced to soluble Mn(II). who.inticm.edu.plscispace.commdpi.com This is common in anaerobic environments such as saturated soils, groundwater, and deeper layers of stratified water bodies. coftec.iewho.int Conversely, under oxidizing conditions (high Eh), Mn(II) is oxidized to less soluble Mn(III) and Mn(IV) oxides. icm.edu.plamazonaws.comscispace.com This process occurs in aerated waters and surface soils. diva-portal.org The oxidation of Mn(II) to Mn(IV) becomes thermodynamically feasible as the redox potential rises. saimm.co.za this compound speciation in rainwater, for example, has been shown to be controlled by molecular oxygen, indicating the influence of redox potential. nih.gov
The combined effect of pH and redox potential can be visualized using Pourbaix diagrams, which illustrate the predominant this compound species under different conditions. saimm.co.za
Impact of Organic Matter and Microbial Activity
Organic matter and microbial activity play significant roles in the environmental cycling and speciation of this compound. mdpi.comnih.govthescipub.comdiva-portal.orgmdpi.com
Organic Matter: Organic matter influences this compound speciation through complexation, as discussed previously. tandfonline.comkingleetech.comthescipub.comdiva-portal.orgmdpi.com The presence of organic matter can increase the solubility and mobility of this compound. tandfonline.commdpi.com Furthermore, the degradation of organic matter by microorganisms can create reducing conditions, leading to the reductive dissolution of this compound oxides and the release of Mn(II). mdpi.comacs.org Organic matter can also be involved in redox reactions with this compound oxides. nih.gov
Microbial Activity: Microorganisms, including bacteria and fungi, are key drivers of this compound transformations in the environment. who.inticm.edu.plmdpi.comnih.gov Some microorganisms can catalyze the oxidation of Mn(II) to Mn(III) and Mn(IV) (this compound-oxidizing bacteria, MOB), while others can reduce this compound oxides (this compound-reducing bacteria). mdpi.comkingleetech.comacs.org These microbial processes are often coupled with the oxidation or reduction of organic matter. mdpi.comacs.org Microbial activity can significantly influence the rates of this compound oxidation and reduction reactions. mdpi.com In some cases, biological this compound oxidation can be as effective as chemical processes. tandfonline.com The type and quantity of microorganisms present can affect the this compound cycle in soil. mdpi.com
The interaction between organic matter and microbial activity creates complex biogeochemical cycles for this compound, influencing its speciation, distribution, and bioavailability in various environmental compartments. mdpi.comnih.gov For instance, in mining-impacted sediments, the addition of organic matter (like algae) can enhance enzymatic processes that alter this compound oxidation states and potentially increase the release of this compound into porewater. mdpi.com
Analytical Approaches for this compound Speciation Analysis
Application of Hyphenated Techniques in Speciation Studies
The determination of this compound speciation in environmental samples is crucial due to the varying toxicity, bioavailability, and reactivity of its different chemical forms. Hyphenated techniques, which couple a separation method with a sensitive detector, have become indispensable tools for the qualitative and quantitative analysis of this compound species in complex environmental matrices. These techniques allow for the separation of different this compound compounds or oxidation states before their detection and quantification. icm.edu.plbibliotekanauki.pluwm.edu.pl
Chromatographic methods are commonly employed for the separation step in hyphenated techniques for this compound speciation. icm.edu.pl Coupling these separation methods with element-specific detectors, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provides high sensitivity and selectivity for this compound species. icm.edu.plnih.gov
Several hyphenated techniques have been successfully applied to this compound speciation analysis in environmental and biological samples:
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is one of the most frequently used hyphenated techniques for speciation analysis, including this compound. chromatographyonline.comspectroscopyonline.comanalytik-jena.kr LC separates species based on their interactions with a stationary phase, and the ICP-MS detector provides sensitive element-specific detection. Different LC modes, such as size exclusion chromatography (SEC) and ion exchange chromatography, have been coupled with ICP-MS for this compound speciation. icm.edu.plnih.gov SEC-ICP-MS has been used to separate this compound species based on their size, allowing for the identification of this compound bound to proteins or present as low-molecular-weight compounds. icm.edu.plnih.govmdpi.com For example, SEC-ICP-MS has been applied to study this compound speciation in biological fluids like cerebrospinal fluid and liver extracts, identifying species such as Mn-citrate, arginase, Mn-transferrin, and Mn-albumin. icm.edu.plnih.govmdpi.comresearchgate.netnih.gov LC-ICP-MS can also be used to study the interaction of this compound with dissolved organic matter in environmental waters. spectroscopyonline.com
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): IC is particularly suitable for the separation of ionic species. chromatographyonline.comspectroscopyonline.com Coupling IC with ICP-MS allows for the determination of different inorganic this compound species, such as Mn(II) and potentially other charged complexes, in environmental waters. chromatographyonline.comspectroscopyonline.comchromatographyonline.com This technique offers very low detection limits and high precision for ionic this compound species. chromatographyonline.comspectroscopyonline.com
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): CE offers advantages such as high separation efficiency, rapid analysis time, and low sample volume requirements. icm.edu.plnih.gov CE-ICP-MS has been utilized for this compound speciation, particularly in biological fluids. icm.edu.plnih.gov It has been shown to be effective in separating various this compound species, including labile ones, with low detection limits. researchgate.netnih.gov Studies have applied CZE-ICP-MS (Capillary Zone Electrophoresis coupled to ICP-MS) to analyze this compound species in cerebrospinal fluid, monitoring multiple this compound forms. icm.edu.pl CE-ICP-MS has also been used to quantify metal-glycine species in animal feeds, demonstrating its ability to measure metal species distribution. researchgate.net
Electrodeposition-Electrothermal Atomic Absorption Spectrometry (ED-ETAAS): While not as common for routine speciation as the chromatography-ICP-MS techniques, hyphenated techniques involving ETAAS have also been explored. ED-ETAAS, which combines electrodeposition for preconcentration and separation with ETAAS detection, has shown potential for this compound speciation, particularly for differentiating between Mn(VII) and Mn(II) in water samples after selective separation. sharif.edu
These hyphenated techniques provide powerful capabilities for this compound speciation analysis, enabling researchers to gain a better understanding of the environmental fate, transport, and potential impact of different this compound forms. The choice of the specific hyphenated technique depends on the nature of the sample matrix, the this compound species of interest, and the required sensitivity and separation efficiency. researchgate.net
Here is an example of data that might be presented in a research finding using a hyphenated technique for this compound speciation:
| Sample Type | Hyphenated Technique | This compound Species Analyzed | Concentration Range (µg/L) | Reference |
| Cerebrospinal Fluid | CZE-ICP-MS | 13 Mn species | Not specified | icm.edu.pl |
| Liver Extracts | CE-ICP-MS | Several species (e.g., arginase, Mn-transferrin, Mn-albumin) | Detection limit 1.1 µg/L | researchgate.netnih.gov |
| Water Samples | ED-ETAAS (with SPE) | Mn(II), Mn(VII) | Not specified | sharif.edu |
Interactive table:
Manganese in Biological Systems
Manganese in Plant Physiology and Biochemistry
In plants, this compound is indispensable for processes such as photosynthesis, respiration, and the detoxification of reactive oxygen species (ROS). frontiersin.orguni-halle.demdpi.comresearchgate.netthepharmajournal.comresearchgate.netoup.comannualreviews.orgnih.govfrontiersin.org It is a vital component of the oxygen-evolving complex (OEC) in photosystem II (PSII), which catalyzes the water-splitting reaction, a fundamental step in photosynthesis. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.netannualreviews.orgnih.gov this compound also acts as a cofactor for enzymes like this compound Superoxide (B77818) Dismutase (MnSOD), crucial for scavenging ROS in mitochondria and peroxisomes, and oxalate (B1200264) oxidase. frontiersin.orguni-halle.deresearchgate.netresearchgate.netoup.comnih.govfrontiersin.orgnih.gov Beyond these specific roles, this compound activates a wide range of enzymes involved in carbohydrate, lipid, and lignin (B12514952) biosynthesis, as well as hormone signaling. mdpi.comthepharmajournal.comresearchgate.netnih.govchsagronomy.com
This compound Uptake and Translocation Mechanisms in Plants
The acquisition and distribution of this compound within a plant are complex processes involving uptake from the soil, transport within root tissues, and long-distance translocation to the shoot. frontiersin.orgnih.gov The availability of this compound in the soil is influenced by factors such as pH, redox potential, root exudates, and microbial activity in the rhizosphere. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgjustagriculture.intandfonline.comcabidigitallibrary.org Plants primarily take up this compound in its reduced form, Mn2+. frontiersin.orguni-halle.dethepharmajournal.comsi.edu
Root Uptake Processes and Rhizosphere Mobilization
This compound uptake from the rhizosphere into root cells is a critical initial step. This process is mediated by specific transporters located in the plasma membrane of root cells. frontiersin.orgnih.gov The rhizosphere, the soil region immediately surrounding plant roots, plays a significant role in this compound availability. Root exudates, including protons and carboxylates, can mobilize this compound in the rhizosphere by lowering pH or chelating Mn2+ ions. frontiersin.orgfrontiersin.orgjustagriculture.intandfonline.comcabidigitallibrary.orgsi.edu Microorganisms in the rhizosphere also influence this compound availability through oxidation and reduction processes. frontiersin.orgfrontiersin.orgjustagriculture.incabidigitallibrary.org
Research highlights the importance of rhizosphere acidification in increasing this compound availability, particularly in alkaline soils where Mn2+ is less soluble. frontiersin.orgfrontiersin.orgjustagriculture.incabidigitallibrary.org Studies have shown that plants employing a phosphorus-mobilizing strategy based on carboxylate release can also mobilize this compound, leading to higher leaf this compound concentrations. si.edu
Xylem Loading and Long-Distance Transport to Shoots
Once this compound enters the root symplast, it needs to be transported to the shoot for utilization in aerial tissues. The primary pathway for long-distance transport of this compound is the xylem. frontiersin.orgnih.govfrontiersin.orgresearchgate.netwuxal.com this compound is readily transported via the transpiration stream in the xylem from the roots to transpiring shoot parts, such as leaves. researchgate.netwuxal.com
While this compound is efficiently transported in the xylem, it is considered to have limited mobility in the phloem compared to other nutrients like zinc or nickel. researchgate.netwuxal.comnih.gov This limited phloem mobility means that this compound deficiencies often appear first in younger leaves, as the plant cannot easily remobilize this compound from older tissues. wuxal.com
The molecular mechanisms involved in xylem loading of this compound are not yet fully understood. frontiersin.orgfrontiersin.org However, transporters are involved in releasing ions into the apoplast surrounding xylem vessels, facilitating their entry into the xylem stream. core.ac.uk
Role of Specific Transporter Proteins (e.g., IRT, NRAMP, ZIP, CAX, CCX, CDF/MTP, P-type ATPases, VIT)
The transport of this compound across cellular membranes is facilitated by a diverse array of transporter proteins belonging to various gene families. These transporters are crucial for this compound uptake, translocation, and subcellular distribution. frontiersin.orguni-halle.demdpi.comthepharmajournal.comannualreviews.orgnih.govnih.govfrontiersin.orgnih.govosti.gov
Several families of transporters have been implicated in this compound transport in plants:
Natural Resistance Associated Macrophage Protein (NRAMP) family: Members of this family act as metal/H+ symporters and are involved in the transport of Mn2+ into the cytosol. uni-halle.denih.govfrontiersin.orgnih.govosti.gov For instance, AtNRAMP1 in Arabidopsis thaliana is primarily localized in the plasma membrane of root epidermal and cortical cells and is involved in Mn2+ uptake. frontiersin.org OsNRAMP5 in rice contributes to both Mn2+ uptake and translocation. frontiersin.org
Zinc-Regulated Transporter/Iron-Regulated Transporter (ZRT/IRT)-related Protein (ZIP) family: Some ZIP transporters are also involved in the import of Mn2+ into the cytosol. uni-halle.denih.govfrontiersin.orgnih.govosti.gov IRT1, primarily known for iron transport, can also translocate this compound. pnas.org
Yellow Stripe-Like (YSL) family: YSL transporters are known to transport metal-nicotianamine complexes. Some members, like AtYSL1 and AtYSL3 in Arabidopsis thaliana, and OsYSL2 in rice, have been proposed to be involved in this compound translocation, potentially in the phloem. frontiersin.orguni-halle.deannualreviews.orgnih.govfrontiersin.orgnih.govosti.gov
Cation Diffusion Facilitator/Metal Transport Protein (CDF/MTP) family: MTPs are often involved in transporting metals out of the cytosol, either into intracellular compartments like vacuoles or into the apoplast. uni-halle.denih.govfrontiersin.orgnih.govosti.gov ShMTP8 in Stylosanthes hamata is a tonoplast-localized transporter involved in vacuolar this compound sequestration. frontiersin.org AtMTP11 in Arabidopsis thaliana localizes to the trans-Golgi and is involved in this compound tolerance. pnas.org
Vacuolar Iron Transporter (VIT) family: While primarily transporting iron, some VIT transporters may also be involved in this compound transport into vacuoles. uni-halle.denih.govnih.govosti.gov
Ca2+/Cation Antiporter (CaCA) superfamily and Cation Exchanger (CAX) family: Some members, like AtCAX2, have been localized to the vacuolar membrane and are involved in this compound sequestration. uni-halle.denih.govnih.govosti.govpnas.org
P-type ATPases: These transporters are generally involved in pumping ions across membranes, often against an electrochemical gradient. Some P-type ATPases, such as ECA1, are thought to be involved in intracellular this compound transport, potentially supplying the endoplasmic reticulum. uni-halle.denih.govnih.govosti.govpnas.org
Bivalent Cation Transporter (BICAT) family: BICAT3 in Arabidopsis thaliana is a this compound transporter localized in trans-Golgi cisternae, crucial for cell wall synthesis and plant performance under this compound deficiency. nih.gov
These transporters exhibit tissue-specific and subcellular localization, contributing to the regulated distribution of this compound throughout the plant. uni-halle.deannualreviews.orgnih.govfrontiersin.org
Here is a table summarizing some key this compound transporters and their proposed roles and localization:
| Transporter Family | Example Transporter | Proposed Role | Subcellular Localization (Examples) | Plant Species (Examples) |
| NRAMP | AtNRAMP1 | Mn2+ uptake into root cells | Plasma membrane (epidermis, cortex) | Arabidopsis thaliana |
| NRAMP | OsNRAMP5 | Mn2+ uptake and translocation in roots | Plasma membrane (exodermis, endodermis) | Rice (Oryza sativa) |
| ZIP | IRT1 | Mn2+ import into cells (broad specificity) | Plasma membrane | Arabidopsis thaliana |
| YSL | AtYSL1, AtYSL3 | Putative Mn translocation | Not explicitly stated in snippets | Arabidopsis thaliana |
| YSL | OsYSL2 | Involved in long-distance Mn transport, phloem loading | Phloem companion cells | Rice (Oryza sativa) |
| CDF/MTP | ShMTP8 | Vacuolar Mn sequestration | Tonoplast | Stylosanthes hamata |
| CDF/MTP | AtMTP11 | Mn tolerance, localized to trans-Golgi | Trans-Golgi | Arabidopsis thaliana |
| CAX | AtCAX2 | Vacuolar Mn sequestration | Vacuolar membrane | Arabidopsis thaliana |
| P-type ATPase | ECA1 | Supplies Mn to endoplasmic reticulum | Endoplasmic Reticulum | Not explicitly stated in snippets |
| BICAT | BICAT3 | Mn transport in trans-Golgi, cell wall synthesis | Trans-Golgi cisternae | Arabidopsis thaliana |
Subcellular Allocation and Compartmentation of this compound in Plant Cells
This compound is present in various cellular compartments, each with specific functions. frontiersin.orgresearchgate.netnih.gov These compartments include the chloroplasts, mitochondria, peroxisomes, endoplasmic reticulum (ER), Golgi apparatus, and vacuoles. frontiersin.orgmdpi.comresearchgate.netnih.gov The precise allocation and compartmentation of this compound are tightly regulated to ensure its availability for specific metabolic processes while preventing toxicity. frontiersin.orguni-halle.demdpi.comresearchgate.netmdpi.com
The vacuole serves as a crucial compartment for this compound storage and detoxification, particularly under conditions of high this compound availability. frontiersin.orgmdpi.comresearchgate.netnih.govfrontiersin.orgpnas.orgmdpi.com Sequestration of excess this compound in the vacuole is a key tolerance mechanism. mdpi.comresearchgate.netfrontiersin.orgpnas.org
This compound is essential in chloroplasts as a component of the OEC in PSII, vital for photosynthesis. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.netannualreviews.orgnih.gov In mitochondria and peroxisomes, this compound is a cofactor for MnSOD, involved in ROS detoxification. frontiersin.orguni-halle.deresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov The Golgi apparatus requires this compound for the activity of glycosyltransferases involved in cell wall polysaccharide synthesis. nih.gov
Compartmentation at the tissue and cellular levels is a significant factor determining a plant's tolerance to varying this compound concentrations. pnas.org
Mechanisms of Plant this compound Homeostasis Regulation
Maintaining this compound homeostasis is critical for optimal plant growth and development, as both deficiency and excess can lead to adverse effects. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govfrontiersin.org Plants have evolved intricate mechanisms to regulate this compound uptake, trafficking, storage, and detoxification. frontiersin.orguni-halle.demdpi.com
Regulation of this compound homeostasis involves the coordinated action of various transporter proteins, as discussed in Section 4.1.1.3, which control the movement of this compound into, out of, and between different cellular compartments. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.net
Under conditions of this compound deficiency, plants need to enhance acquisition and efficient utilization. Conversely, under excessive this compound availability, plants activate tolerance mechanisms, including reducing uptake, limiting translocation to sensitive tissues, and sequestering excess this compound in vacuoles or cell walls. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govfrontiersin.org Silicon has been shown to play a role in regulating this compound homeostasis, particularly under this compound toxicity, by influencing rhizosphere availability, inhibiting uptake and translocation, and optimizing subcellular distribution. researchgate.netfrontiersin.orgnih.govfrontiersin.org
Mechanisms of this compound tolerance also involve the activation of antioxidant systems to combat ROS generated by this compound stress and the synthesis of organic molecules that can chelate this compound. mdpi.comthepharmajournal.comresearchgate.netoup.comresearchgate.net Research in Stylosanthes guianensis has identified flavonoids as metabolites involved in this compound detoxification by reducing ROS accumulation. oup.com
The regulation of this compound homeostasis is a complex interplay of transport processes, compartmentation, and detoxification mechanisms, ensuring that this compound is available where needed for essential functions while preventing its accumulation to toxic levels. frontiersin.orguni-halle.demdpi.comresearchgate.netresearchgate.net
Plant Responses and Tolerance Mechanisms to this compound Stress
Plants have developed a range of strategies to cope with both insufficient and excessive levels of this compound. This compound toxicity can disrupt photosynthesis, enzyme activity, and nutrient uptake, leading to symptoms like chlorosis and necrotic spots on leaves. mdpi.comresearchgate.netresearchgate.netnih.gov To counteract these detrimental effects, plants employ several mechanisms, including the activation of antioxidant systems, sequestration of this compound by organic ligands, and various phenotypic and physiological adaptations. mdpi.comresearchgate.net
Activation of Antioxidant Systems
Excess this compound can induce oxidative stress in plants by generating reactive oxygen species (ROS). mdpi.comnih.gov Plants combat this by activating their antioxidant defense systems. This involves both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR). mdpi.comnih.gov Non-enzymatic antioxidants such as ascorbate (AsA) and glutathione (GSH) also play a significant role in scavenging ROS. mdpi.comnih.gov Increased activity of these antioxidant enzymes under this compound toxicity has been associated with enhanced tolerance in various plant species, including common bean, cucumber, and perennial ryegrass. mdpi.com this compound itself can act as a cofactor for enzymes like Mn-SOD and Mn-CAT, which are involved in defense against oxidative stress. academie-sciences.frnih.gov
Organic Ligand Sequestration and Detoxification
One crucial mechanism for this compound detoxification in plants is the complexation and sequestration of excess Mn²⁺ ions by organic ligands. researchgate.netaustinpublishinggroup.com This process helps to reduce the concentration of free, toxic Mn²⁺ in the cytoplasm. Organic acids such as oxalate and malate (B86768) are particularly important in this process, forming stable complexes with this compound. researchgate.netaustinpublishinggroup.com These Mn-organic ligand complexes can then be transported and sequestered within specific cellular compartments, primarily vacuoles. researchgate.netaustinpublishinggroup.comfrontiersin.org Vacuolar sequestration is considered a key detoxification mechanism in both this compound-tolerant plants and hyperaccumulators, effectively isolating excess this compound from sensitive metabolic processes in the cytoplasm. austinpublishinggroup.comfrontiersin.org Studies have shown that in some plants, a majority of the this compound fraction is complexed by organic ligands like malate and citrate (B86180), rather than existing as free Mn²⁺. researchgate.net The formation of soluble Mn organic acid salts and their accumulation in vacuoles appear to be significant detoxification strategies. frontiersin.org
Phenotypic and Physiological Adaptations
Beyond cellular detoxification, plants exhibit broader phenotypic and physiological adaptations to this compound stress. These adaptations can include modifications in root morphology to limit this compound uptake, alterations in the translocation and distribution of this compound within the plant, and changes in growth patterns. mdpi.comresearchgate.net For instance, some plants may restrict this compound accumulation in sensitive tissues while preferentially storing it in less metabolically active areas like cell walls or vacuoles. mdpi.comfrontiersin.org Changes in biochemical pathways and the regulation of this compound transporters also contribute to tolerance. mdpi.comresearchgate.net Studies have observed physiological responses such as changes in chlorophyll (B73375) content, malondialdehyde (MDA) levels (an indicator of oxidative damage), and proline accumulation (an osmotic adjustment substance) in plants exposed to this compound stress, indicating adaptive reactions. frontiersin.org Low concentrations of this compound might even promote chlorophyll content and enhance photosynthesis in some cases, while higher concentrations can be inhibitory. frontiersin.org
This compound Hyperaccumulation in Plants: Mechanisms and Ecological Implications
This compound hyperaccumulation is a remarkable trait observed in certain plant species, allowing them to accumulate exceptionally high concentrations of this compound in their shoots, often exceeding 10,000 µg/g of dry weight, without exhibiting significant toxicity symptoms. austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net Approximately 24 this compound hyperaccumulators are currently known worldwide. austinpublishinggroup.comaustinpublishinggroup.com These plants have evolved highly efficient mechanisms for this compound uptake, xylem loading, translocation to the shoots, and detoxification. austinpublishinggroup.comaustinpublishinggroup.com
Mechanisms of Hyperaccumulation: Hyperaccumulators efficiently take up Mn²⁺ from the soil, which is then transported to the shoots via the xylem. austinpublishinggroup.comaustinpublishinggroup.com In the leaves, Mn²⁺ is primarily stored in vacuoles, but also in the endoplasmic reticulum and Golgi apparatus. austinpublishinggroup.com Subcellular sequestration by organic ligands and specific transporter proteins at the cellular level in both roots and shoots contributes to this high tolerance. austinpublishinggroup.com Organic acids like oxalate and citrate play a crucial role in complexing and detoxifying this compound in hyperaccumulator tissues. austinpublishinggroup.comaustinpublishinggroup.com For example, high levels of oxalate and citrate have been found to be involved in this compound sequestration in the roots of some hyperaccumulators. austinpublishinggroup.comaustinpublishinggroup.com
Ecological Implications: The ecological implications of this compound hyperaccumulation are still being explored. One proposed hypothesis suggests that hyperaccumulation may serve as a defense mechanism against herbivores and pathogens, as the high metal concentrations could be toxic to these organisms. Another perspective suggests that in some cases, this compound hyperaccumulation might be a side effect of other adaptive strategies, such as rhizosphere acidification for nutrient acquisition (e.g., phosphorus), which inadvertently increases this compound uptake. researchgate.net this compound hyperaccumulators also hold potential for phytoremediation, the use of plants to clean up contaminated soils, and phytomining, the recovery of metals from plant biomass. mdpi.comaustinpublishinggroup.comresearchgate.net
This compound in Microbial Metabolism
This compound plays a vital and multifaceted role in the metabolism of bacteria and archaea, contributing to various cellular processes, stress responses, and interactions with their environment. nih.govoup.comnih.govnih.govoup.com
Essentiality of this compound in Bacterial and Archaeal Cellular Processes
This compound is an essential trace element for the growth and survival of many bacterial and archaeal species. nih.govoup.comnih.gov Its essentiality stems from its function as a cofactor or activator for a diverse array of enzymes involved in critical cellular processes. oup.comnih.govnih.govoup.combohrium.com
Key roles of this compound in microbial metabolism include:
Enzyme Cofactor: this compound serves as a cofactor for approximately 35 enzymes in bacteria, participating in central carbon metabolism, nucleotide metabolism, translation, and signaling. oup.comnih.govnih.govoup.combohrium.com Enzymes involved in the interconversion of phosphoglycerate, pyruvate (B1213749), and oxaloacetate intermediates are often strictly dependent on or highly stimulated by Mn²⁺, suggesting a significant role in central carbon metabolism. nih.govoup.com
Oxidative Stress Resistance: A widespread and essential role of Mn²⁺ across bacterial species is its contribution to oxidative stress resistance. oup.comnih.govnih.govoup.com this compound-dependent enzymes, such as superoxide dismutase (SOD), are crucial for detoxifying reactive oxygen species (ROS). nih.govoup.comnih.govnih.govoup.combohrium.com Some bacteria, particularly this compound-centric species like certain lactobacilli, accumulate high intracellular levels of Mn²⁺, enabling non-enzymatic decomposition of ROS. oup.comnih.gov
Protection During Stress: this compound can transiently load onto enzymes to provide protection during oxidative stress. nih.gov
Biosynthesis: this compound is important in the biosynthesis of carbohydrates, lipids, and lignin in some microorganisms. bohrium.com
Nutrient Acquisition and Competition: this compound homeostasis is crucial for microbial survival, especially in environments where metal availability is limited or in the context of host-pathogen interactions where the host may try to sequester essential metals. nih.govfrontiersin.org Some bacteria can accumulate high intracellular Mn²⁺ levels, which may function as a mechanism of competitive exclusion against other microbes. oup.comnih.gov
Extracellular Electron Transfer: Some microorganisms, including certain bacteria and archaea, are capable of extracellular electron transfer (EET), where electrons from their metabolism are transferred to extracellular minerals like this compound oxides. frontiersin.orgoup.com This process can be a metabolic adaptation, particularly under oxygen-limited conditions. oup.com Microbial oxidation and reduction of this compound are phylogenetically widespread and involve diverse enzymes. frontiersin.org
While this compound is essential, maintaining appropriate intracellular levels is critical, as both deficiency and excess can be problematic for microbial growth and function. nih.govbohrium.comfrontiersin.org Bacteria have sophisticated systems for regulating this compound uptake and homeostasis. nih.govoup.comnih.govfrontiersin.org
Role in Central Carbon Metabolism
This compound is suggested to play an important role in central carbon metabolism, particularly in bacteria. Many enzymes involved in the interconversion of phosphoglycerate, pyruvate, and oxaloacetate intermediates are either strictly dependent on Mn²⁺ or are significantly stimulated by its presence oup.comnih.govresearchgate.net. Transcriptomic and proteomic analyses in Streptococcus pneumoniae have provided evidence for Mn²⁺ having a central role in activating or stimulating enzymes involved in central carbon and general metabolism asm.org. While some key enzymes in pyruvate metabolism may not strictly require Mn²⁺, their highest activity is observed with Mn²⁺ as a cofactor asm.org.
Involvement in Nucleotide Metabolism and Translation
Beyond its role in central carbon metabolism, this compound is also involved in nucleotide metabolism and translation oup.comasm.org. Studies have shown that Mn²⁺ can mediate rRNA folding and the translation of active proteins, suggesting a role in the central dogma of molecular biology (DNA→RNA→protein) pnas.org. Research indicates that Mn²⁺ can replace Mg²⁺ as the dominant divalent cation during the translation of mRNA to functional protein and associates extensively with the ribosome pnas.org. This suggests that Mn²⁺ may have played a significant role in the early evolution of the translation system, particularly given the metal-rich, anoxic conditions of early Earth pnas.org.
This compound Homeostasis and Transport Systems (e.g., MntH, ABC transporters)
Maintaining appropriate intracellular this compound levels is crucial for organismal survival and function asm.orgrsc.orgnih.gov. Biological systems have evolved sophisticated transport systems to regulate this compound homeostasis. In prokaryotes, two major classes of Mn²⁺ uptake systems have been described: those homologous to eukaryotic Nramp transporters (MntH) and those belonging to the ABC-type ATPase superfamily oup.comnih.govresearchgate.netrsc.orgnih.govnih.gov.
MntH transporters are commonly found in bacterial species and appear to function in this compound homeostasis rsc.org. ABC-type transporters with Mn²⁺ uptake activity are also widespread in both Gram-positive and Gram-negative organisms, as well as some Archaea oup.com. These ABC transporters typically consist of a substrate-binding protein, a transmembrane domain, and an ATP-hydrolyzing domain nih.govnih.gov.
Many bacterial species contain both MntH and ABC transporter systems rsc.org. For instance, Salmonella enterica serovar Typhimurium utilizes both MntH and SitABCD, an ABC-family transporter, for this compound acquisition nih.gov. In Streptococcus sanguinis, SsaACB (an ABC transporter) is the primary Mn transporter, while MntH and TmpA (a ZIP family transporter) act as functionally redundant secondary transporters frontiersin.org.
In addition to uptake systems, some bacteria also possess this compound efflux systems, such as MntE, which belongs to the cation diffusion facilitator (CDF) family asm.org. MntE is required for this compound detoxification and maintaining intracellular this compound homeostasis in Group A Streptococcus asm.org.
This compound in Redox Homeostasis and Oxidative Stress Response
This compound plays a vital role in cellular redox homeostasis and the response to oxidative stress oup.comnih.govnih.govasm.orgnih.govmdpi.com. Due to its ability to exist in multiple oxidation states, this compound can participate in redox reactions nih.gov.
A key function of this compound is its incorporation into this compound superoxide dismutase (MnSOD), a principal antioxidant enzyme found in many organisms researchgate.netnih.gov. MnSOD converts superoxide anion radicals to hydrogen peroxide and oxygen, playing a critical role in mitochondrial and cellular redox homeostasis and protecting cells from oxidative stress nih.gov.
This compound can also contribute to oxidative stress resistance through mechanisms beyond enzymatic activity. Some bacteria can accumulate high intracellular concentrations of Mn²⁺, enabling the non-enzymatic decomposition of reactive oxygen species nih.gov. Furthermore, this compound can transiently replace iron in the active sites of some enzymes, preventing oxidative damage to these proteins researchgate.netfrontiersin.orgfrontiersin.org. This mismetallation with this compound can preserve some enzyme activity during oxidative stress frontiersin.org.
However, disruptions in this compound homeostasis can also impact redox balance. Excess intracellular this compound can lead to the induction of oxidative stress asm.orgnih.gov.
Novel this compound-Based Microbial Metabolic Pathways
Microorganisms are known to gain energy by catalyzing redox reactions involving a variety of chemical compounds, including this compound frontiersin.orgresearchgate.netnih.gov. Recent studies have explored the thermodynamic potential of novel this compound-based microbial metabolisms, including comproportionation, disproportionation, and oxidation reactions coupled to alternative electron acceptors frontiersin.orgresearchgate.netnih.gov.
Comproportionation and Disproportionation Reactions
Comproportionation and disproportionation reactions involving different this compound oxidation states represent potential, heretofore unknown, microbial catabolisms frontiersin.orgresearchgate.netnih.gov. Comproportionation involves the reaction of two compounds with the same element in different oxidation states to form a product with an intermediate oxidation state. For example, comproportionation between Mn²⁺ and pyrolusite (Mn⁴⁺O₂) can yield Mn³⁺-bearing phases frontiersin.orgnih.gov. These reactions can be exergonic under certain conditions, potentially providing energy to microorganisms frontiersin.orgnih.gov. For instance, comproportionation reactions forming manganite (MnOOH) and feitknechtite (Mn₃O₄) are exergonic above specific pH values frontiersin.orgnih.gov.
Disproportionation, conversely, involves a compound with an element in an intermediate oxidation state reacting to form two products with the element in higher and lower oxidation states. The disproportionation of Mn³⁺ to Mn²⁺ and pyrolusite (Mn⁴⁺O₂) is another potential energy-yielding reaction for microorganisms frontiersin.orgresearchgate.netnih.gov. This reaction has been shown to be exergonic over a broad range of temperatures and pH values, with Gibbs energies becoming more favorable at higher temperatures frontiersin.orgnih.gov.
Bacterial spore coatings are thought to drive both comproportionation and disproportionation reactions frontiersin.orgnih.gov.
This compound Oxidation with Alternative Electron Acceptors
Microorganisms can also gain energy by coupling the oxidation of Mn²⁺ to the reduction of alternative electron acceptors frontiersin.orgresearchgate.netnih.govwur.nl. While Mn²⁺ oxidation coupled to oxygen is a known catabolism, other potential reactions involving alternative electron acceptors have been explored thermodynamically frontiersin.orgresearchgate.netnih.gov.
Studies have calculated the energetic potential of Mn²⁺ oxidation coupled to electron acceptors such as nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻), and ferric oxyhydroxide (FeOOH) frontiersin.orgresearchgate.netnih.gov. Results indicate that these reactions can provide energy to microorganisms, particularly at higher pH values and temperatures frontiersin.orgresearchgate.netnih.gov. Among the Mn²⁺ oxidation reactions considered, the one with nitrite as the electron acceptor is often the most energy-yielding under various pH and temperature combinations frontiersin.orgresearchgate.netnih.gov.
Anaerobic microbial this compound oxidation (AMMO) has been considered an ancient biological metabolism nih.gov. While light-dependent AMMO has been observed, studies are also exploring light-independent anaerobic this compound oxidation driven by syntrophic cocultures, where one microorganism oxidizes a substrate and transfers electrons that ultimately lead to Mn²⁺ oxidation nih.gov. For example, a coculture of Geobacter metallireducens and Rhodopseudomonas palustris has been shown to anaerobically oxidize Mn²⁺ in the dark, with G. metallireducens providing electrons and R. palustris potentially generating reactive oxygen species that catalyze the oxidation nih.gov.
Furthermore, soluble Mn³⁺ can act as an electron acceptor during the anaerobic oxidation of organic compounds like acetate, representing a new link between carbon and this compound cycles nih.gov.
This compound in Metalloenzymes and Enzyme Catalysis
This compound (Mn) is an essential micronutrient that plays a vital role in numerous biological processes, primarily through its function as a cofactor and activator for a wide array of metalloenzymes. nih.govresearchgate.netnih.govomexcanada.com In biological systems, this compound commonly exists in the +2 (Mn(II)) oxidation state, although it can cycle through other states such as +3 and +4, particularly in redox-active enzymes. nih.gov Approximately 6% of all known metalloenzymes utilize this compound as a metal cofactor. nih.gov While many enzymes are activated by Mn²⁺, a smaller subset exhibits an absolute requirement for this compound to achieve catalytic activity. nih.gov
General Roles of this compound as an Enzyme Cofactor and Activator
This compound serves two primary functions in enzymes: acting as a Lewis acid and participating in oxidation catalysis. nih.gov Its properties as a Lewis acid are comparable to those of magnesium (Mg), cobalt (Co), and zinc (Zn). nih.gov In its role as an oxidation catalyst, this compound shares similarities with other redox-active metal ions like iron (Fe) and copper (Cu). nih.gov
This compound's ability to readily change its oxidation state in biological systems is crucial for its involvement in a broad spectrum of enzyme-catalyzed reactions. nih.govresearchgate.netnih.govresearchgate.net These include:
Redox Reactions: Enzymes like this compound superoxide dismutase (Mn-SOD) utilize the redox cycling between Mn(II) and Mn(III) to catalyze the dismutation of superoxide radicals. nih.govnih.gov
Phosphorylation: this compound acts as a cofactor in certain phosphorylation reactions. For instance, some protein phosphatases, such as members of the PP2C family, can utilize Mn²⁺ to activate a water molecule for nucleophilic attack on a phosphoryl group. researchgate.net
Decarboxylation: Divalent metal ions, including Mn²⁺ or Mg²⁺, are important for both catalysis and structural stability in some decarboxylases, such as malic enzymes. utsa.edu
Hydrolysis: this compound is involved in hydrolysis reactions, often by activating a metal-bound hydroxide (B78521) ion as a critical nucleophile. annualreviews.orgnih.gov Examples include arginase, which contains a binuclear this compound cluster and catalyzes the hydrolysis of arginine. annualreviews.orgnih.govtaylorfrancis.com
This compound(II) exhibits fast ligand exchange kinetics. nih.govresearchgate.netnih.govportlandpress.com This characteristic means that Mn²⁺ can often be substituted by other metal ions with similar ionic characteristics and ligand environment requirements, such as Mg(II). nih.govresearchgate.netnih.gov However, despite this potential for substitution, many enzymes show a preference or absolute requirement for this compound, particularly in reactions involving redox chemistry where Mg²⁺ cannot function. researchgate.net The molecular mechanisms governing how cells ensure correct this compound binding in the presence of other competing metal ions are still being elucidated. portlandpress.com Studies on artificial metalloenzymes have shown that the local environment and flexibility of the protein scaffold can influence ligand substitution kinetics at the metal center. rsc.orgnsf.gov
Structure-Function Relationships of this compound-Containing Metalloenzymes
The catalytic activity of this compound-containing metalloenzymes is intrinsically linked to the structure of the metal active site and its interaction with the surrounding protein environment. iucr.org The protein scaffold plays a crucial role in modulating the reactivity of the metal center through a complex interplay of interactions. frontiersin.org
Common coordination geometries observed for this compound in proteins include octahedral (n=6), square pyramidal and trigonal bipyramidal (n=5), and tetrahedral (n=4). nih.gov The amino acid residues lining the active site, both those directly coordinating the metal ("inner sphere" residues) and those nearby ("outer sphere" residues), are essential for maintaining the active site structure, influencing catalytic potential, and facilitating metal homeostasis. nih.govportlandpress.com
For enzymes catalyzing hydrolysis, the protein environment tunes the electrostatics of the metal-solvent interactions to favor the formation of metal-bound hydroxide at physiological pH and orient it correctly for nucleophilic attack on the substrate. nih.govannualreviews.org In enzymes involved in redox reactions, the protein carefully controls the redox properties of the this compound ion to prevent unwanted side reactions. portlandpress.com Comparative studies of metalloenzymes like arginase (this compound-dependent) and carbonic anhydrase II (zinc-dependent) highlight parallels in the chemistry of metal-activated hydroxide, including the modulation of reactivity by the protein environment, the role of hydrogen bonds in orienting the hydroxide, and the involvement of nonmetal substrate-binding sites. annualreviews.orgnih.gov
Specific Examples of this compound Metalloenzymes
This compound is a key component in several critical metalloenzymes.
The Oxygen-Evolving Complex (OEC) in Photosystem II (PSII) is a remarkable example of a this compound-containing metalloenzyme. Located in the thylakoid membranes of plants, algae, and cyanobacteria, the OEC is responsible for catalyzing the light-driven oxidation of water into molecular oxygen, protons, and electrons. libretexts.orgresearchgate.netfrontiersin.orglibretexts.org This process is fundamental to oxygenic photosynthesis and sustains aerobic life on Earth. libretexts.org
The OEC contains a heterometallic cluster composed of four this compound atoms and one calcium atom, bridged by oxygen atoms. researchgate.netfrontiersin.orglibretexts.orgnih.gov The proposed structure is often described as a Mn₃CaO₄ cubane-like structure with a fourth this compound atom attached. libretexts.org The OEC cycles through five intermediate states, denoted S₀ to S₄, accumulating four oxidizing equivalents required for the four-electron oxidation of two water molecules. libretexts.orgfrontiersin.orgnih.gov The unique arrangement and redox properties of the this compound ions within this cluster, along with nearby amino acid residues like tyrosine Yz, facilitate the extraction of electrons from water. libretexts.orgnih.gov The crystal structure of PSII has provided detailed insights into the architecture of the OEC and its surrounding amino acids. researchgate.net
The reaction catalyzed by the OEC can be summarized as: 2H₂O → 4H⁺ + 4e⁻ + O₂. researchgate.net The electrons released are transferred through the PSII reaction center to initiate the photosynthetic electron transport chain, while the protons contribute to the proton gradient used for ATP synthesis. nih.gov The OEC serves as a natural model for the development of artificial catalysts for water splitting in artificial photosynthesis. researchgate.netfrontiersin.org
| Enzyme | Metal Cofactor(s) | Key Catalytic Function(s) | Biological Process |
| This compound Superoxide Dismutase (MnSOD) | Mn | Dismutation of superoxide radical (redox) | Antioxidant defense |
| Arginase | Binuclear Mn cluster | Hydrolysis of arginine to urea (B33335) and ornithine | Urea cycle, amino acid metabolism |
| Malic Enzyme | Mn²⁺ or Mg²⁺ | Decarboxylation of malate | Carbohydrate metabolism |
| Oxalate Oxidase (OxOx) | Mn | Oxidation of oxalate to CO₂ and H₂O₂ (redox) | Oxalate detoxification |
| Photosystem II Oxygen-Evolving Complex | Mn₄CaO₅ cluster | Oxidation of water to O₂, protons, and electrons (redox) | Photosynthesis |
| Pyruvate Carboxylase | Mn | Carboxylation of pyruvate to oxaloacetate | Gluconeogenesis, fatty acid synthesis |
| Phosphoenolpyruvate Carboxykinase | Mn²⁺ or Mg²⁺ | Decarboxylation and phosphorylation of oxaloacetate | Gluconeogenesis |
| Glycosyltransferases | Mn | Synthesis of proteoglycans | Bone and cartilage formation, wound healing |
| Prolidase | Mn | Provides proline for collagen formation (hydrolysis of dipeptides) | Wound healing |
| Glutamine Synthetase | Mn | Conversion of glutamate (B1630785) to glutamine | Nitrogen metabolism, neurotransmitter synthesis |
This compound Superoxide Dismutase (MnSOD)
This compound Superoxide Dismutase (MnSOD) is a principal antioxidant enzyme found in the mitochondrial matrix of eukaryotes and in prokaryotes. libretexts.orgmdpi.comebi.ac.uk Its primary function is to catalyze the dismutation of superoxide anion radicals (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.govmdpi.comacs.org This reaction is critical for protecting cells, particularly mitochondria, from oxidative damage caused by reactive oxygen species (ROS) generated during normal metabolic processes like the electron transport chain. libretexts.orgmdpi.comnih.gov
Human MnSOD exists as a homotetramer, with each of the four identical subunits containing an active site where a this compound ion is bound. libretexts.orgnih.govmdpi.com The this compound ion is coordinated by specific amino acid residues, typically one aspartate (Asp) and three histidine (His) residues, along with a solvent molecule. nih.govacs.org This coordination environment around the this compound ion is often described as distorted octahedral or trigonal bipyramidal. acs.orgnih.gov The this compound ion cycles between its Mn³⁺ and Mn²⁺ oxidation states during the catalytic cycle, facilitating the two half-reactions of superoxide dismutation. libretexts.orgacs.org The catalysis occurs via an inner-sphere mechanism where the superoxide anion directly binds to the this compound cofactor. libretexts.org
The dismutation mechanism involves the cyclic reduction and oxidation of the active site this compound metal. nih.gov In one half-reaction, Mn³⁺ is reduced to Mn²⁺ as it oxidizes superoxide to oxygen. In the other half-reaction, Mn²⁺ is oxidized back to Mn³⁺ as it reduces another superoxide molecule to hydrogen peroxide. acs.org
Mn³⁺ + O₂•⁻ → Mn²⁺ + O₂ Mn²⁺ + O₂•⁻ + 2H⁺ → Mn³⁺ + H₂O₂
The activity of MnSOD is vital for maintaining cellular redox balance. mdpi.commdpi.com Dysregulation of MnSOD expression or activity has been linked to various pathologies, including fibrotic diseases, inflammation, diabetes, vascular diseases, neurodegenerative disorders, and cancer. mdpi.com For instance, low MnSOD expression has been associated with certain types of cancer, while overexpression has been linked to cancer prevention, suggesting a role as a tumor suppressor. nih.gov
Oxalate Oxidase
Oxalate oxidase (OxOx), also known as oxalate:oxygen oxidoreductase, is a this compound-containing enzyme that catalyzes the conversion of oxalate and dioxygen into carbon dioxide and hydrogen peroxide. virginia.eduportlandpress.comnih.govontosight.aiwikipedia.orgnih.gov This enzyme is found in a variety of organisms, including bacteria, fungi, and particularly in plants. virginia.eduontosight.ai
In plants, oxalate oxidase plays a significant role in defense mechanisms against fungal pathogens that produce oxalic acid as a virulence factor. virginia.eduontosight.ainih.gov By degrading oxalate and producing hydrogen peroxide, OxOx helps to neutralize the fungal toxin and can also generate a signal for plant defense responses and development. virginia.eduontosight.ai The hydrogen peroxide produced can also be important for cell wall biochemistry, such as cross-linking reactions. uniprot.org
Barley (Hordeum vulgare) oxalate oxidase is a well-studied example of a this compound-containing OxOx. portlandpress.comnih.gov Studies have shown that barley OxOx contains Mn(II) at its active site, and this mononuclear this compound is required for catalysis. virginia.edunih.gov The enzyme catalyzes the reaction: Oxalate + O₂ + 2H⁺ → 2CO₂ + H₂O₂. virginia.eduwikipedia.org The this compound ion in the active site is believed to organize the substrates, oxalate and dioxygen, and transiently reduce dioxygen. virginia.edu Specific active site residues also play a role in orienting substrates and reaction intermediates. virginia.edu
Oxalate oxidase belongs to the cupin superfamily of proteins, many of which bind metal ions. virginia.edu Plant OxOx enzymes are often classified as monocupins, containing a single this compound ion within a single β-barrel structure. nih.gov The enzyme's activity has also found applications in bioanalysis for the determination of oxalate in biological fluids and has potential in treating calcium oxalate kidney stones and preventing deposits in paper manufacturing. virginia.eduontosight.ainih.gov
Arginase and Related Metalloenzymes
Arginase is a this compound-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. nih.govresearchgate.networthington-biochem.comrcsb.orgwikipedia.orgpdbj.orgrcsb.orgnih.govebi.ac.uk This reaction is the final step in the urea cycle in mammals, where it is crucial for the detoxification of excess ammonia. nih.govresearchgate.networthington-biochem.comwikipedia.orgpdbj.orgnih.gov Arginase is found in various tissues, with high concentrations in the liver, and also exists in non-hepatic tissues where it may have roles beyond nitrogen metabolism, such as regulating arginine and ornithine concentrations for the biosynthesis of molecules like polyamines and nitric oxide. researchgate.networthington-biochem.compdbj.orgnih.gov
Mammalian arginase typically functions as a trimer, with each subunit containing a binuclear this compound cluster in its active site. nih.govresearchgate.networthington-biochem.comwikipedia.orgpdbj.org These two essential Mn²⁺ ions are bridged by oxygen atoms, often from aspartic acid residues and a solvent-derived hydroxide ion. nih.govresearchgate.net This metal-bridging hydroxide is proposed to act as the nucleophile that attacks the guanidinium (B1211019) carbon of the L-arginine substrate, leading to the formation of a tetrahedral intermediate. researchgate.networthington-biochem.comwikipedia.orgebi.ac.uk The this compound ions play a role in stabilizing this intermediate and the transition states. nih.govwikipedia.org
The structure and stability of the binuclear this compound cluster are critical for arginase's catalytic activity. nih.govrcsb.org While Mn²⁺ is the physiological activator, the enzyme can also be reconstituted with other divalent metal ions like Co²⁺ and Ni²⁺, which can affect its catalytic activity. nih.govresearchgate.net The active site of arginase is highly specific for L-arginine. wikipedia.org
Arginase exists in two main isoforms in humans: arginase I and arginase II. worthington-biochem.comwikipedia.orgnih.gov Arginase I is primarily cytosolic and found in the liver, participating in the urea cycle. worthington-biochem.comwikipedia.orgnih.gov Arginase II is mitochondrial and expressed in various tissues, including the kidney, and is involved in processes like the creation of nitric oxide and polyamines. worthington-biochem.comwikipedia.orgnih.gov
Engineering of this compound Metalloenzymes and Artificial Metalloenzymes
The unique catalytic capabilities of this compound-containing enzymes have inspired efforts to engineer existing metalloenzymes and design artificial metalloenzymes (ArMs) with tailored functionalities. Artificial metalloenzymes combine the catalytic power of metal complexes with the specificity and evolvability of protein scaffolds. indiana.eduacs.orgfrontiersin.orgmdpi.com
Strategies for engineering this compound metalloenzymes and creating artificial variants include modifying existing metal-binding sites in native enzymes, introducing new metal-binding sites into proteins that naturally lack them, or designing de novo protein scaffolds with specific metal-binding characteristics. nih.gov Rational design, often aided by computational modeling, and directed evolution are key approaches in this field. nih.gov
One approach involves incorporating abiotic metal cofactors, such as this compound complexes, into protein scaffolds. indiana.eduacs.orgfrontiersin.orgmdpi.com For example, this compound porphyrins have been studied as MnSOD mimetics due to their ability to localize within mitochondria and modulate cellular redox balance. mdpi.com
Another strategy involves the in situ generation of this compound nanoparticles coordinated to an enzyme structure to create biohybrid catalysts with mimetic activity. acs.orgnih.govchemrxiv.orgcsic.es This has been explored to develop artificial this compound metalloenzymes with laccase-like activity, which are enzymes that catalyze the oxidation of various substrates while reducing oxygen. acs.orgnih.govcsic.es Using enzymes like Geobacillus thermocatenulatus lipase (B570770) (GTL) as a scaffold, researchers have synthesized GTL-manganese bionanohybrids with enhanced stability and catalytic efficiency compared to some natural laccases. csic.es These artificial metalloenzymes have shown oxidase-like activity against various substrates. csic.es
Manganese in Environmental Remediation and Technologies
Physicochemical Methods for Manganese Removal from Contaminated Media
Physicochemical methods encompass a range of techniques that utilize chemical and physical principles to remove this compound from contaminated water mdpi.compreprints.org. These methods often involve converting soluble Mn(II) ions into less soluble forms that can be separated from the water preprints.orgmdpi.com.
Chemical Precipitation Techniques (e.g., Hydroxide (B78521), Carbonate Precipitation)
Chemical precipitation is a widely used method for removing metal ions, including this compound, from water mdpi.compreprints.org. This technique relies on adjusting the pH or adding specific chemicals to convert soluble this compound ions into insoluble precipitates that can then be removed through sedimentation and filtration mdpi.compreprints.orgcore.ac.uk.
Hydroxide precipitation involves increasing the pH of the water, typically through the addition of alkaline reagents like calcium hydroxide (lime) or sodium hydroxide mdpi.compreprints.orgcore.ac.uk. As the pH increases, Mn(II) ions are converted into less soluble this compound hydroxide compounds mdpi.compreprints.org. Studies have shown that this compound precipitation is limited at pH values below 6.0, but removal efficiency significantly increases at higher pH levels mdpi.com. For instance, one study observed little this compound precipitation at pH < 6.0, while approximately 30% removal of 16.5 mg/L Mn(II) was achieved at pH 8.0 over 60 minutes mdpi.com. At pH values exceeding 9, the concentration of Mn(II) in solution was drastically reduced mdpi.com. Hydroxide precipitation can also effectively remove other metal ions like Zn(II), Cu(II), and Mg(II) mdpi.com.
Carbonate precipitation is another practical approach for removing dissolved this compound mdpi.compreprints.org. This method often involves the addition of carbonate sources like sodium carbonate or limestone mdpi.compreprints.orgupt.ro. Limestone is frequently used due to its low cost and availability mdpi.compreprints.org. In high-pH lime-soda softening processes, which are primarily used for hardness removal, the elevated pH (typically 10-11) also facilitates the removal of Mn(II) by forming the relatively insoluble this compound carbonate (MnCO₃) precipitate preprints.org. This process can remove this compound without requiring the oxidation of Mn(II) preprints.orgcore.ac.uk.
Data on this compound Removal by Chemical Precipitation:
| Method | Precipitant Used | Initial Mn(II) Concentration | pH Range | Removal Efficiency | Reference |
| Hydroxide Precipitation | pH adjustment (e.g., NaOH) | 2.0 g/L | > 9 | > 99% | mdpi.com |
| Hydroxide Precipitation | pH adjustment | 16.5 mg/L | 8.0 | ~30% (60 min) | mdpi.com |
| Carbonate Precipitation | Limestone | 16.5 mg/L | 8.0 | Difficult removal | mdpi.com |
| Carbonate Precipitation | Sodium Carbonate (Na₂CO₃) | Not specified | 10-11 | Significant removal | preprints.org |
| Chemical Precipitation | Various (carbonate, limestone, etc.) | Not specified | Not specified | 8% to 99.99% | upt.ro |
Chemical Oxidation Processes (e.g., Permanganate (B83412), Chlorine)
Chemical oxidation is a common technique to remove this compound from water by converting soluble Mn(II) into insoluble higher-oxidation-state this compound oxides, such as this compound dioxide (MnO₂) preprints.orgmdpi.comdwi.gov.ukportal.gov.bd. These oxidized forms can then be removed by filtration preprints.orgdwi.gov.uk. Strong oxidizing agents are typically used for this purpose dwi.gov.ukportal.gov.bd.
Potassium permanganate (KMnO₄) is a widely employed strong oxidant for this compound removal preprints.orgmdpi.comdwi.gov.ukportal.gov.bd. It can effectively precipitate Mn(II) preprints.org. Studies have shown that potassium permanganate can achieve high removal efficiencies. For example, using potassium permanganate as an oxidant, up to 100% of iron and 90% of this compound were removed at pH 7.0 with a dose of 2.0 ppm researchgate.net. Another study using KMnO₄ reported up to 100% efficiency in removing this compound from water at a flow rate of 650 L/h, a dose of 0.3 mg/L (converted to this compound value), and a retention time of 2.8 minutes, resulting in a this compound concentration below the detection limit of 0.005 mg/L mdpi.com. Research has also indicated that KMnO₄ can effectively remove this compound in drinking water, achieving a removal efficiency of 98% at an addition ratio of 3.9 when using this compound sand as a catalyst e3s-conferences.org.
Chlorine (Cl₂) and chlorine dioxide (ClO₂) are also utilized as oxidizing agents for this compound removal mdpi.comdwi.gov.ukresearchgate.net. Chlorine can remove up to 90% of this compound at pH greater than 9.0 researchgate.net. Without increasing the pH, higher dosages of chlorine are needed to achieve significant this compound removal researchgate.net. Chlorine dioxide has also demonstrated effectiveness; a dose of 1.1 mg/L ClO₂ reduced this compound by an average of 98.7% in one study researchgate.net. However, the use of chlorine dioxide can lead to the formation of by-products like chlorite (B76162) and chlorate (B79027) researchgate.net.
Aeration, which introduces oxygen into the water, can also contribute to this compound oxidation, although it is generally slower than using strong chemical oxidants and often requires higher pH values for effective removal preprints.orgdwi.gov.ukportal.gov.bd. While aeration alone can remove a significant percentage of iron, its effectiveness for this compound removal is typically lower researchgate.net. For instance, aeration alone removed only 30% of this compound in one study, compared to 90% for iron researchgate.net.
Data on this compound Removal by Chemical Oxidation:
| Oxidant Used | pH | Oxidant Dose | Removal Efficiency | Notes | Reference |
| Potassium Permanganate | 7.0 | 2.0 ppm | 90% | Simultaneous Fe removal (100%) | researchgate.net |
| Potassium Permanganate | Not specified | 0.3 mg/L (as Mn) | Up to 100% | Followed by ultrafiltration, Mn < 0.005 mg/L | mdpi.com |
| Potassium Permanganate | Not specified | Addition ratio 3.9 | 98% | With this compound sand catalyst | e3s-conferences.org |
| Chlorine | > 9.0 | Not specified | 90% | researchgate.net | |
| Chlorine | Not specified | Higher dosages | 78% | Without pH increase | researchgate.net |
| Chlorine Dioxide | Not specified | 1.1 mg/L | 98.7% (average) | researchgate.net | |
| Aeration | Not specified | Not applicable | 30% | researchgate.net |
Adsorption and Ion Exchange Methodologies
Adsorption and ion exchange are processes that involve the removal of this compound ions from water by their attachment to the surface of a solid material (adsorption) or by the exchange of ions between the water and a solid resin (ion exchange) researchgate.netmdpi.compreprints.org. These methods are particularly effective for removing dissolved this compound core.ac.uk.
Various natural and synthetic materials can be used as adsorbents for this compound removal researchgate.netpreprints.org. Studies have investigated the use of materials like zeolites, activated carbon, and newly synthesized adsorbents researchgate.netpreprints.orgtandfonline.com. The efficiency of adsorption is influenced by factors such as pH, initial this compound concentration, temperature, and the characteristics of the adsorbent material researchgate.netmdpi.comtandfonline.com. For example, the adsorption capacity of a newly synthesized TiO₂-based adsorbent for Mn²⁺ was found to be highest at pH 7, with a capacity of 73.83 mg/g tandfonline.com. The presence of co-existing ions can affect removal efficiency, with divalent cations (like Ca²⁺ and Mg²⁺) causing a greater decrease in Mn²⁺ removal compared to monovalent cations (Na⁺ and K⁺) tandfonline.com. Anions generally have an insignificant effect tandfonline.com.
Ion exchange involves the use of ion exchange resins that selectively bind to this compound ions in the water, releasing other ions in exchange preprints.orgcore.ac.uk. This compound greensand, a natural greensand treated with permanganate, is frequently used in treatment facilities and removes this compound through oxidation, precipitation, and filtration, rather than solely by ion exchange core.ac.uk. While ion exchange can remove soluble this compound, the presence of precipitates can clog the resin bed, reducing efficiency core.ac.uk. Maintaining the anaerobic conditions necessary to prevent oxidation and precipitation during treatment can be challenging, which can limit the practical utility of ion exchange for this compound removal core.ac.uk.
Research findings highlight the effectiveness of different adsorbents. For instance, a study using a TiO₂-based adsorbent found that Mn²⁺ removal occurred through both electrostatic interactions and ion-exchange mechanisms tandfonline.com. Another study using composite materials reported a maximum adsorption capacity of 1.10 mg/g for Mn(II) under specific conditions researchgate.net.
Data on this compound Removal by Adsorption:
| Adsorbent Material | pH Range Tested | Optimal pH | Adsorption Capacity (qe) | Removal Mechanisms | Reference |
| TiO₂-based adsorbent | 4-8 | 7 | 73.83 mg/g | Adsorption, Ion-exchange | tandfonline.com |
| Composite materials | Not specified | Not specified | 1.10 mg/g | Ion exchange, dissolution–precipitation | researchgate.net |
| Pleurotus ostreatus (P. ostreatus) based nano-powder (PONP) | Not specified | Not specified | High adsorption capacity | Not specified | researchgate.net |
| Polyaniline/sawdust nano-composite | Not specified | Not specified | 58.824 mg/g | Not specified | researchgate.net |
| Bentonite and Zeolite | Not specified | Not specified | Not specified | Effective removal reported | e3s-conferences.org |
Electrochemical Approaches for this compound Abatement
Electrochemical methods offer alternative approaches for removing this compound from contaminated water upt.roresearchgate.net. These techniques typically involve applying an electric current to induce oxidation, precipitation, or separation of this compound ions waternz.org.nzresearchgate.net.
Electrochemical oxidation can convert soluble Mn(II) to insoluble higher-oxidation-state this compound oxides waternz.org.nzimwa.de. Studies have demonstrated the effectiveness of electrochemical methods for this compound removal, even at lower pH values where traditional precipitation methods are less efficient imwa.de. For example, electrolytic methods were effective in reducing this compound concentrations from approximately 40 mg/L to less than 2 mg/L in acidic mine water (pH 3) within 12 hours of treatment in batch tests imwa.de. A novel porous electrode flow-through (PEFT) cell design achieved 100% effectiveness in oxidizing iron and this compound in groundwater with the addition of sodium chloride waternz.org.nz. Even without significant sodium chloride addition, 47% instant oxidation was observed, increasing to 70% with higher chloride concentrations waternz.org.nz. Complete oxidation and rapid settling were achieved with multiple passes through the cell at relatively low voltages waternz.org.nz.
Electrokinetic treatment, a type of electrochemical remediation, can also be used for this compound removal, particularly from contaminated sludge researchgate.net. One study showed that electrokinetic treatment removed 68% of this compound from polluted sludge when pH control was used at the cathode and a potential difference of 30 V was applied for 8 days researchgate.net.
Data on this compound Removal by Electrochemical Methods:
| Method | Media Treated | Initial Mn Concentration | Conditions | Removal Efficiency | Reference |
| Electrolytic Methods | Acidic mine water | ~40 mg/L | pH 3, 3.5 V or 5 V, 12 h batch treatment | > 95% (to < 2 mg/L) | imwa.de |
| Electrolytic Methods | Acidic mine water | ~40 mg/L | pH 3, flow-through, ~11 h HRT | ~94% (to 2.5 mg/L) | imwa.de |
| Electrochemical Oxidation | Groundwater | Up to 0.9 mg/L | PEFT cell, with 3 g/L NaCl, single pass | 100% oxidation | waternz.org.nz |
| Electrochemical Oxidation | Groundwater | Up to 0.9 mg/L | PEFT cell, 250 mg/L chloride, multiple passes | 70% oxidation | waternz.org.nz |
| Electrokinetic Treatment | Polluted sludge | 898 mg/kg DM | pH control at cathode, 30 V, 8 days | 68% | researchgate.net |
Bioremediation Strategies for this compound Pollution
Bioremediation utilizes biological processes, primarily mediated by microorganisms, to remove or transform this compound in contaminated environments mdpi.commdpi.com. This approach is often considered a cost-efficient and eco-friendly alternative to physicochemical methods mdpi.com.
Microorganism-Mediated this compound Removal Mechanisms
Microorganisms, particularly this compound-oxidizing bacteria (MnOB), play a significant role in the biogeochemical cycling of this compound and can be harnessed for bioremediation mdpi.comresearchgate.netmdpi.comfrontiersin.org. These microorganisms can oxidize dissolved Mn(II) ions to less soluble Mn(III) and Mn(IV) oxides mdpi.comresearchgate.netmdpi.com. The rates of Mn(II) oxidation catalyzed by microorganisms are significantly faster than abiotic oxidation rates researchgate.net.
Microorganism-mediated this compound removal can occur through several mechanisms, including direct enzymatic oxidation and indirect oxidation mdpi.comfrontiersin.org. Direct oxidation involves specific this compound oxidase enzymes produced by MnOB that accelerate the oxidation process mdpi.comfrontiersin.org. Indirect oxidation can occur when microbial growth and metabolism alter the surrounding environment, leading to chemical oxidation of Mn(II) mdpi.comfrontiersin.org. This can involve changes in pH or redox conditions, or the release of metabolic products that facilitate oxidation frontiersin.org. Microorganisms can also remove this compound through biosorption, where Mn(II) ions bind to the cell membranes or extracellular substances, and bioaccumulation, where this compound is taken up into the microbial cells mdpi.com. Microbially induced carbonate precipitation (MICP) is another mechanism where microorganisms create conditions that favor the precipitation of this compound carbonates mdpi.com.
Various bacterial strains have been identified and studied for their this compound removal capabilities, including species of Bacillus, Pseudomonas, and Leptothrix frontiersin.org. Some microorganisms exhibit high tolerance to this compound and can effectively remove it from contaminated water frontiersin.orgnih.gov. For example, Serratia marcescens isolates from this compound mine water showed biological this compound removal capacities exceeding 55% frontiersin.org. Ochrobactrum sp. strain NDMn-6, isolated from river water, exhibited a high this compound removal efficiency of 99.1% nih.gov. The optimal conditions for microbial this compound removal can vary depending on the specific microorganism and environmental factors such as temperature and salinity mdpi.comnih.gov.
Data on Microorganism-Mediated this compound Removal:
| Microorganism | Source of Isolation | Initial Mn Concentration | Conditions | Removal Efficiency | Mechanisms Involved | Reference |
| Serratia marcescens | This compound mine water | Up to 1200 mg/L | Batch assay | > 55% | Biosorption, Precipitation, Oxidation (indirect) | frontiersin.org |
| Ochrobactrum sp. NDMn-6 | River water | Not specified | 25-30 °C, 0.1-0.5% salinity | 99.1% | Bioprecipitation (Mn₂O₃, MnO₂, MnCO₃ formation) | nih.gov |
| Bacillus species | Not specified | Not specified | Optimal pH 7.3 | Effective oxidation | Enzymatic oxidation | mdpi.com |
| Pseudomonas aeruginosa AT18 | Not specified | Not specified | pH 5.46–7.72 | Increased uptake | Biosorption | mdpi.com |
| Aspergillus niger | Not specified | Not specified | 60 min contact time | 19.34 mg/g uptake | Biosorption | mdpi.com |
| Saccharomyces cerevisiae | Not specified | Not specified | 20 min contact time | 18.95 mg/g uptake | Biosorption | mdpi.com |
Biosorption and Bioaccumulation
Biosorption involves the passive uptake and adsorption of metal ions onto the surface of microbial biomass, including bacteria, fungi, and algae. researchgate.netfrontiersin.orgtandfonline.com This process is often rapid and can occur with both living and dead biomass. tandfonline.comneptjournal.com Bioaccumulation, on the other hand, refers to the active transport and accumulation of metal ions within the living microbial cell. researchgate.netneptjournal.com
Research has demonstrated the effectiveness of various microbial strains in biosorbing and bioaccumulating this compound. For instance, studies have shown that Saccharomyces cerevisiae (yeast) in its alive form exhibited high biosorption capacity for Mn²⁺, with optimal conditions including a pH of 7 and a contact time of 30 minutes. tandfonline.com The biosorption capacity of Bacillus cereus strain HM-5, isolated from this compound-contaminated soil, reached up to 98.9% for Mn at an initial concentration of 600 mg/L, with optimal pH and temperature of 6 and 35°C, respectively. pjoes.com The cell wall composition and the presence of functional groups like hydroxyl, carboxyl, and amide groups on the microbial surface are important for the biosorption process. pjoes.comhighlightsin.org
| Microorganism | Mechanism | Optimal Conditions | Removal Efficiency/Capacity | Source |
| Saccharomyces cerevisiae F-25 (alive) | Biosorption | pH 7, 30 min contact time, 0.1 g/L biomass, 30°C | 41.3 mg/g biomass (at 4.8 mg/L Mn²⁺) | tandfonline.com |
| Bacillus cereus strain HM-5 | Biosorption | pH 6, 35°C, 5 days contact time | 98.9% (at 600 mg/L initial Mn) | pjoes.com |
| Geobacillus thermantarcticus | Bioaccumulation | 8 hours incubation | 24.5 mg/g dry weight | mdpi.com |
| Anoxybacillus amylolyticus | Bioaccumulation | 20 hours incubation | 28.5 mg/g dry weight | mdpi.com |
| Thermophilic bacteria (strain TA8) | Biosorption | Optimal MIC: 600 µg/L | 98.34% | neptjournal.com |
Bio-oxidation by this compound-Oxidizing Bacteria and Fungi
This compound-oxidizing microorganisms (MnOM) catalyze the oxidation of soluble Mn(II) to less soluble Mn(III, IV) oxides. mdpi.commdpi.comasm.org This process is significantly faster than abiotic oxidation and leads to the precipitation and removal of this compound from the solution. mdpi.com A diverse range of bacteria and fungi are known to possess this compound-oxidizing capabilities. researchgate.netasm.org
Enzymatic catalysis by multicopper oxidases or this compound peroxidases is a key mechanism in microbial Mn(II) oxidation. researchgate.net Some notable this compound-oxidizing bacteria include Leptothrix discophora, Pseudomonas putida, and various Bacillus species. mdpi.comresearchgate.net Fungi, such as Plectosphaerella cucumerina and Stilbella aciculosa, have also been identified as Mn(II)-oxidizers. asm.org These microorganisms can oxidize Mn(II) over a range of temperatures and initial concentrations, although optimal activity is often observed in neutral conditions with sufficient oxygen. mdpi.commdpi.com The formation of biogenic this compound oxides can also create new active sites for further Mn(II) oxidation and removal. researchgate.net
Microbially Induced Carbonate Precipitation (MICP)
Microbially Induced Carbonate Precipitation (MICP) is an eco-friendly technique for immobilizing heavy metals, including this compound, through the formation of stable carbonate precipitates. semanticscholar.orgnih.gov This process is often mediated by ureolytic bacteria that hydrolyze urea (B33335), producing carbonate ions. nih.gov These carbonate ions then react with divalent metal cations, such as Mn²⁺, in the environment to form metal carbonates, effectively removing them from the dissolved phase. researchgate.netnih.gov
MICP has shown promise in remediating heavy metal contamination in both solutions and solid matrices like aged refuse. acs.orgmdpi.com While studies often focus on calcium carbonate precipitation, the process can also induce the precipitation of this compound carbonate due to its stability. semanticscholar.orgnih.gov The effectiveness of MICP is influenced by factors such as the type of microorganism, the concentration of metal ions, and environmental conditions like pH. acs.orgmdpi.com
Role of Microalgae in this compound Oxidation and Removal
Microalgae are also recognized for their potential in this compound remediation through processes involving both biosorption and bio-oxidation. thaiscience.inforesearchgate.net Similar to bacteria and fungi, microalgae can adsorb this compound ions onto their cell surfaces. thaiscience.info Furthermore, microalgal growth can indirectly promote Mn(II) oxidation. mdpi.comresearchgate.net During photosynthesis, microalgae increase the pH of the surrounding water and produce dissolved oxygen, both of which can accelerate the abiotic and biotic oxidation of Mn(II) to less soluble forms that precipitate out of solution. mdpi.comresearchgate.netresearchgate.net
Studies with green microalgae like Pediastrum duplex have demonstrated high this compound removal efficiencies, reaching up to 93-95% over several days in synthetic wastewater. thaiscience.info Another study using Chlorella vulgaris showed a reduction in Mn²⁺ concentration to below 1 mg/L within 14 days, primarily attributed to the increase in pH during algal growth leading to the formation of Mn³⁺/Mn⁴⁺ oxy-hydroxide precipitates. researchgate.net While biosorption can play a role, the increase in pH and subsequent precipitation appear to be significant mechanisms for this compound removal by microalgae. researchgate.net
Development of Integrated and Combination Remediation Technologies
To enhance the efficiency of this compound remediation, particularly in complex environmental matrices like mine drainage, integrated and combination technologies are being developed. researchgate.netmdpi.comnih.gov Combining different biological methods or integrating biological processes with physicochemical techniques can offer synergistic effects, addressing the limitations of individual approaches. researchgate.netmdpi.comnih.gov
For instance, combining biosorption with bio-oxidation can provide both rapid initial removal through adsorption and long-term removal through microbial oxidation and precipitation. Integrated systems incorporating this compound-oxidizing bacteria and microalgae have been proposed for treating acidic mine drainage. mdpi.comresearchgate.net These systems leverage the ability of microalgae to increase pH and oxygen levels, creating more favorable conditions for Mn-oxidizing bacteria to function effectively. mdpi.comresearchgate.net Other integrated approaches include the use of microbial communities in passive treatment systems for coal mine drainage or combining biological methods with filtration or adsorption processes. asm.orgtsijournals.com Research into these combined strategies aims to develop more robust, efficient, and cost-effective solutions for this compound-contaminated environments. researchgate.netmdpi.comnih.gov
Resource Recovery and Valorization from this compound-Containing Waste Streams
This compound-containing waste streams, generated from various industrial processes including mining and electrolytic this compound production, represent potential secondary sources of valuable materials. researchgate.netwiley-vch.de Recovering and valorizing this compound and other valuable elements from these wastes aligns with the principles of a circular economy, reducing the need for virgin resources and mitigating environmental pollution. wiley-vch.demdpi.com
Various approaches are being explored for resource recovery from this compound wastes. Hydrometallurgical processes, often involving leaching with acids, can extract this compound from solid wastes like mining residues and spent batteries. researchgate.netresearchgate.netmdpi.com Bioleaching, utilizing microorganisms to solubilize metals from solid matrices, is also being investigated as a more environmentally friendly alternative. researchgate.netmdpi.com Studies have shown the potential of using bacteria like Acinetobacter sp. or fungi like Aspergillus niger for bioleaching this compound from mining waste or spent lithium-ion batteries. researchgate.netmdpi.com
Once extracted, this compound can be valorized by converting it into value-added products. For example, this compound recovered from low-grade mining waste has been used to synthesize nanostructured magnetic this compound ferrite (B1171679) (MnFe₂O₄). researchgate.net This process not only recovers this compound but also transforms a waste material into a functional product. researchgate.net Other potential valorization pathways include the production of this compound compounds for various industrial applications. researchgate.net Challenges remain in scaling up these recovery and valorization processes and ensuring their economic feasibility and environmental sustainability. researchgate.net
Manganese in Catalysis
Homogeneous Manganese Catalysis
Homogeneous this compound catalysis has experienced rapid growth, largely driven by the design of well-defined complexes, particularly those featuring pincer ligands. unl.ptacs.orgnih.gov These catalysts have proven effective in various transformations, including hydrogenation, dehydrogenation, C-H activation, and C-C/C-N bond formation. unl.ptacs.org
The development of this compound-based pincer complexes has been a key factor in the progress of homogeneous this compound catalysis. unl.ptacs.org Pincer ligands, which coordinate to the metal center through at least three atoms, provide exceptional stability and allow for fine-tuning of the electronic and steric properties around the metal. unl.pt This rational design approach has led to the creation of highly active and selective this compound catalysts. unl.pt The first reports of Mn-based pincer complexes for catalysis appeared relatively recently, around 2016, highlighting the rapid pace of development in this area. unl.ptacs.org These complexes are often based on tridentate coordination modes, offering flexibility to adapt to different steps of the catalytic cycle. unl.pt
This compound complexes are increasingly utilized as catalysts for hydrogenation reactions, offering a sustainable alternative to noble metals. researchgate.netnih.govthieme-connect.de These reactions involve the addition of hydrogen across unsaturated bonds, such as C=O, C=N, and C=C bonds. researchgate.netnih.gov
Research has demonstrated the effectiveness of Mn(I) complexes, including bench-stable alkyl bisphosphine Mn(I) complexes like fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)], for the homogeneous hydrogenation of ketones under mild, base-free conditions. acs.orgresearchgate.net Studies have shown that at room temperature and 10 bar H₂, selective hydrogenation of the carbonyl group in α,β-unsaturated carbonyls can be achieved, while the C=C bond remains intact. acs.orgresearchgate.net Increasing the temperature to 60 °C can lead to the reduction of 1,2-disubstituted C=C bonds as well. acs.org Mechanistic studies, including DFT calculations, suggest an inner-sphere hydride transfer mechanism for these reactions. acs.orgresearchgate.net
This compound catalysts have also shown promise in the electrohydrogenation of CO₂, producing formic acid via a Mn-H intermediate. researchgate.net While less explored, Mn complexes have also been repurposed for the electrohydrogenation of aldehydes and ketones. researchgate.net
Interactive Table 1: Homogeneous this compound-Catalyzed Ketone Hydrogenation
| Catalyst | Substrate Type | Conditions | Selectivity | Reference |
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Aromatic and Aliphatic Ketones | 10 bar H₂, 25 °C, base-free | Carbonyl group selective | acs.orgresearchgate.net |
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | α,β-unsaturated carbonyls | 10 bar H₂, 25 °C, base-free | Carbonyl group selective | acs.orgresearchgate.net |
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | α,β-unsaturated carbonyls | 10 bar H₂, 60 °C, base-free | Carbonyl and 1,2-disubstituted C=C | acs.org |
| Mn-based CO₂ reduction electrocatalyst | Aldehydes and Ketones | Electrohydrogenation | Not specified | researchgate.net |
This compound complexes are active catalysts for dehydrogenation reactions, which involve the removal of hydrogen molecules from a substrate. researchgate.netunl.ptresearchgate.net These reactions are often coupled with other transformations in dehydrogenative coupling processes to form new bonds. unl.ptresearchgate.netresearchgate.net
Acceptorless dehydrogenative coupling (ADC) is a particularly attractive strategy as it produces hydrogen gas as the sole byproduct, aligning with principles of atom economy and sustainability. researchgate.netresearchgate.net this compound-based pincer complexes have been successfully employed in ADC reactions. unl.ptresearchgate.net For instance, this compound pincer complexes have catalyzed the acceptorless dehydrogenative coupling of methanol (B129727) and amines to form formamides. unl.pt This reaction proceeds under homogeneous conditions without additives and tolerates various functional groups. unl.pt
This compound catalysts have also been utilized in the dehydrogenative coupling of diols and amines to form cyclic imides, generating hydrogen gas as the only byproduct. unl.pt Another application is the dehydrogenative coupling of secondary alcohols with amino alcohols for the synthesis of pyrroles. unl.pt In these reactions, the this compound catalyst initiates by dehydrogenating the alcohol to a ketone, which then undergoes coupling and dehydration. unl.pt this compound catalysts have also been found effective in the dehydrogenative coupling of alcohols to produce esters and hydrogen gas. wipo.int
This compound catalysis has emerged as a powerful method for the direct functionalization of C-H bonds, providing step-economical routes to complex molecules. nih.govresearchgate.netscispace.comresearchgate.net This approach avoids the need for pre-functionalized starting materials. researchgate.net
This compound-catalyzed C-H functionalization of heterocycles is an active area of research, encompassing strategies such as C-H addition to unsaturated substrates, cascade C-H activation/cyclization, and C-H alkylation/arylation. scispace.comresearchgate.net These methods have found applications in the synthesis of compounds relevant to biochemistry and natural products. scispace.comresearchgate.net
Specific examples of this compound-catalyzed C-H activation include the alkenylation of indoles with alkynes, the alkynylation of indoles with silyl (B83357) haloalkynes, and the allenylation of indoles with propargylic carbonates. chinesechemsoc.org this compound catalysts have also been employed in the C-H cyanation of heteroarenes. chinesechemsoc.org Some this compound-catalyzed C-H activation reactions are believed to proceed via organometallic pathways involving the formation and transformation of Mn-C bonds. chinesechemsoc.org Metal-ligand cooperation can play a key role in the heterolytic cleavage of H₂ during these processes. acs.org
This compound complexes are effective catalysts for the formation of C-C and C-N bonds through borrowing hydrogen (BH) or hydrogen auto-transfer (HA) reactions. beilstein-journals.orgresearchgate.netwindows.netnih.gov These methodologies utilize alcohols as readily available alkylating agents and hydrogen donors, generating water as the primary byproduct, which aligns with sustainable synthesis principles. beilstein-journals.orgnih.gov
In BH/HA reactions, the this compound catalyst initially dehydrogenates the alcohol to a carbonyl compound. beilstein-journals.orgnih.gov This highly reactive intermediate then reacts with a nucleophile (such as an amine or another carbon species). beilstein-journals.orgnih.gov The resulting unsaturated species is subsequently reduced by a this compound hydride species, which is generated during the initial dehydrogenation step, regenerating the active catalyst and forming the final C-C or C-N bond. beilstein-journals.orgnih.gov
This compound-catalyzed N-alkylation of amines with alcohols is a prominent example of C-N bond formation via BH. beilstein-journals.orgwindows.netnih.gov Beller and co-workers reported early examples using Mn(I)-pincer complexes for the N-alkylation of primary amines with alcohols. beilstein-journals.orgwindows.net These reactions can proceed under relatively mild conditions and tolerate various amines and alcohols. beilstein-journals.orgbohrium.com this compound catalysts have also been applied to the N-methylation of amines with methanol and the N-alkylation of sulfonamides. beilstein-journals.org
For C-C bond formation, this compound catalysts have been used in the α-alkylation of ketones with primary alcohols via hydrogen auto-transfer. beilstein-journals.orgnih.gov This process involves the dehydrogenation of the alcohol, condensation of the resulting carbonyl with the ketone, and subsequent reduction of the unsaturated intermediate by a this compound hydride. beilstein-journals.org Environmentally benign examples include the dehydrogenative coupling of ethylene (B1197577) glycol and primary alcohols to produce α-hydroxycarboxylic acids catalyzed by this compound-pincer complexes. beilstein-journals.org
Interactive Table 2: Homogeneous this compound-Catalyzed C-C and C-N Bond Formation via Borrowing Hydrogen/Hydrogen Auto-transfer
| Reaction Type | Alcohol Substrate | Nucleophile Substrate | Catalyst Type | Key Features | Reference |
| N-Alkylation via BH | Primary Alcohols | Primary Amines | Mn(I)-pincer complexes | Mild conditions, good yields, broad scope | beilstein-journals.orgwindows.netnih.gov |
| N-Methylation via BH | Methanol | Amines | Mn(I)-pincer complexes | Achieved at higher temperatures | beilstein-journals.org |
| N-Alkylation via BH | Aliphatic and Benzylic Alcohols | Heteroaromatic Amines | Bis-NHC-manganese complex | Room temperature, good yields | beilstein-journals.org |
| C-Alkylation via HA | Primary Alcohols | Ketones | This compound complexes | Dehydrogenation-condensation-reduction sequence | beilstein-journals.orgnih.gov |
| Dehydrogenative Coupling | Ethylene Glycol, Primary Alcohols | N/A | Mn-pincer complex | Formation of α-hydroxycarboxylic acids | beilstein-journals.org |
Heterogeneous this compound Catalysis
Heterogeneous this compound catalysis involves the use of this compound-based materials in a different phase from the reactants, typically solid catalysts in liquid or gas-phase reactions. This compound oxides (MnOₓ) are particularly important in this area due to their low cost, environmental compatibility, and versatile redox properties. researchgate.netacs.orgnih.govmdpi.com
This compound oxides have been widely applied as heterogeneous catalysts for various reactions, with a significant focus on oxidation processes. researchgate.netacs.org These include the selective oxidation of alcohols to aldehydes or carboxylic acids, and the oxidation of amides to imides. researchgate.netresearchgate.netnih.gov this compound oxides are also effective in oxidative coupling reactions. nih.gov
The catalytic performance of heterogeneous this compound oxide catalysts is influenced by factors such as their crystalline structure, morphology, and oxidation state. researchgate.netacs.org Different polymorphs of MnO₂ and other this compound oxides (e.g., MnO, Mn₃O₄, Mn₂O₃) exhibit varying activities depending on the specific reaction. acs.orgrutgers.edu Generally, a higher valence of this compound can be favorable for catalytic oxidation. acs.org For instance, MnO₂ often shows higher catalytic oxidation performance compared to Mn₂O₃ or MnO. acs.org However, for water oxidation, Mn₂O₃ and Mn₃O₄ have shown higher activity than MnO₂, with activity linked to the presence of Mn(III) centers. rutgers.edu
This compound oxide-based catalysts are also promising for environmental applications, such as the elimination of gaseous pollutants. acs.orgnih.gov They are used in selective catalytic reduction (SCR) of NOₓ with NH₃, catalytic combustion of volatile organic compounds (VOCs), Hg⁰ oxidation and adsorption, and soot oxidation. acs.orgnih.gov Supported this compound oxides and composite this compound oxides are also utilized to enhance catalytic performance, stability, and surface properties. acs.org
Interactive Table 3: Heterogeneous this compound Catalysis Applications
| Catalyst Type | Reaction Type | Examples of Substrates/Products | Key Features | Reference |
| This compound Oxides (MnOₓ) | Selective Oxidation | Alcohols to aldehydes/carboxylic acids, Amides to imides | Influenced by crystal structure and oxidation state | researchgate.netresearchgate.netacs.orgnih.gov |
| This compound Oxides (MnOₓ) | Oxidative Coupling | Alkynes, alkyne-silanes, alkyne-amines | Not specified | nih.gov |
| This compound Oxides (MnOₓ) | Environmental Catalysis | Elimination of gaseous pollutants (NOₓ, VOCs, Hg⁰, soot) | Low cost, environmental friendliness | acs.orgnih.gov |
| Mn₂O₃, Mn₃O₄, λ-MnO₂ | Water Oxidation | Water to Oxygen | Activity linked to Mn(III) centers | rutgers.edu |
This compound Oxides as Catalytic Materials
This compound oxides (MnOx) are recognized as promising catalytic materials for a wide range of applications, including environmental remediation and industrial processes. tandfonline.comnih.govacs.org Their catalytic efficacy stems from their ability to exist in multiple oxidation states and their capacity for oxygen storage within the crystalline lattice. acs.orgcatalysis.blog This enables them to participate effectively in oxidation, reduction, and decomposition reactions. catalysis.blog
Different crystalline phases and morphologies of this compound oxides exhibit varying catalytic properties. For instance, this compound dioxide (MnO₂) is a widely studied this compound oxide catalyst with unique physicochemical properties. tandfonline.com It can exist in various structural forms, including one-dimensional tunnel structures, two-dimensional laminar structures, and three-dimensional mesh structures, based on the arrangement of [MnO₆] octahedral units. tandfonline.com The catalytic performance of MnO₂ is highly sensitive to its structure and morphology. mdpi.com Nanostructured this compound oxides, such as nanotubes, nanorods, and nanofibers, often exhibit enhanced catalytic activity due to larger surface areas and increased active sites. tandfonline.comeurekalert.org
This compound oxides are effective heterogeneous catalysts for the degradation of organic pollutants in wastewater. tandfonline.comrsc.org They can activate oxidizing substances like peroxymonosulfate (B1194676) (PMS), peroxydisulfate (B1198043) (PDS), hydrogen peroxide (H₂O₂), and O₂ to generate reactive species such as •OH, SO₄•⁻, and O₂•⁻, which facilitate the degradation of pollutants. tandfonline.com For example, MnO₂ catalyzes the decomposition of hydrogen peroxide into oxygen and water, a reaction with applications in wastewater treatment and even in space programs utilizing H₂O₂-based fuels. libretexts.orgminstrong.comquora.comnih.gov
The catalytic performance of this compound oxides can be further improved by combining them with other materials, forming composites. tandfonline.com MnO₂ composite catalysts can be categorized into MnO₂/MnO₂, metal/MnO₂, metal oxide/MnO₂, and carbon materials/MnO₂. tandfonline.com These composites often exhibit larger surface areas, improved charge separation efficiency, and enhanced synergistic interactions, leading to better catalytic performance compared to pristine MnO₂. tandfonline.com Carbon materials, such as nanotubes, nanospheres, nanofibers, and graphene, are frequently used to enhance the activity of MnO₂ due to their high electrical conductivity and surface area. tandfonline.com
This compound oxides are also employed in various gaseous heterogeneous catalytic reactions for environmental applications. nih.govacs.org These include the selective catalytic reduction (SCR) of NOx with NH₃, the catalytic combustion of volatile organic compounds (VOCs), Hg⁰ oxidation and adsorption, soot oxidation, and CO oxidation. nih.govacs.orgacs.org Studies have investigated the performance of different this compound oxides like MnO₂, Mn₂O₃, and Mn₃O₄ in treating gaseous pollutants, highlighting the impact of crystal structure and surface characteristics on their activity. acs.org For instance, γ-MnO₂ has shown superior performance in low-temperature CO oxidation compared to α-MnO₂, attributed to its larger specific surface area and abundant channels. acs.org
Electrocatalytic Applications of this compound Oxides (e.g., Oxygen Reduction/Evolution Reactions)
This compound oxide-based materials, particularly MnO₂, are considered promising non-precious metal electrocatalysts for key reactions in energy conversion and storage technologies, such as the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). mdpi.comsciopen.comresearchgate.netntu.edu.sgresearchgate.net These reactions are crucial for devices like fuel cells, metal-air batteries, and electrolyzers. mdpi.comntu.edu.sgresearchgate.netnih.gov
MnO₂ can act as a bifunctional electrocatalyst, catalyzing both the ORR and the OER. mdpi.comntu.edu.sgnih.gov The electrocatalytic performance of this compound oxides for ORR and OER is significantly influenced by their structure and morphology. mdpi.comresearchgate.net Nanostructured this compound oxides with high specific surface areas and tailored morphologies have been developed to improve their activity. mdpi.comntu.edu.sg
In the ORR, oxygen molecules are adsorbed and dissociated on the catalyst surface, with oxygen vacancies in the this compound oxide facilitating oxygen adsorption. mdpi.com The ORR on MnO₂ can proceed via two main pathways: a four-electron pathway and a two-electron pathway. mdpi.com The four-electron pathway, which produces water, is generally more desirable for fuel cells and metal-air batteries as it avoids the formation of corrosive peroxide species. mdpi.com
For the OER, this compound oxide-based materials, especially MnO₂, have shown promise as catalysts, particularly under acidic conditions. sciopen.comresearchgate.net The OER mechanism on MnO₂ in alkaline media can involve the formation of a MnOOH intermediate, which subsequently decomposes to O₂. ntu.edu.sg The activity of this compound oxide electrocatalysts is linked to their ability to undergo changes in oxidation state during the reaction. nih.gov Studies have shown that an increase in the average oxidation state of Mn at potentials preceding the OER is crucial for efficient catalysis via the adsorbate formation mechanism. nih.gov
Despite their promise, this compound oxide electrocatalysts can face challenges related to stability, with degradation mechanisms identified under both ORR and OER conditions. acs.org The production of hydrogen peroxide species during ORR can contribute to their degradation. acs.org Furthermore, the stability of different Mn oxidation states within specific potential windows can influence dissolution during operation, especially in bifunctional applications. acs.org
The electrocatalytic activity of this compound oxides can be enhanced through various strategies, including heteroatom doping, morphology tuning, forming heterostructures, supporting on conductive materials, defect engineering, and valence regulation. ntu.edu.sg For example, combining MnO₂ with a three-dimensional highly ordered conductive porous framework has been shown to significantly enhance ORR performance in alkaline media, improving onset potential, half-wave potential, and limiting current density. frontiersin.org
Cobalt this compound Oxide Spinels as Catalysts for Environmental and Industrial Processes
Cobalt this compound oxide spinels (CoxMn₃₋ₓO₄, 0 < x < 3) represent a significant class of mixed metal oxides that are widely utilized as catalysts in various environmental and industrial applications. mdpi.comdntb.gov.ua Their catalytic activity is attributed to the diversity in their phase relations, composition, metal ion valences, and the distribution of ions and vacancies within the spinel structure. mdpi.com
These spinel oxides are effective catalysts for a range of redox processes, including the removal of carbon monoxide (CO) and volatile organic substances (VOCs) from the air, and the oxidative destruction of pollutants like dyes and pharmaceuticals in wastewater using peroxides. mdpi.comdntb.gov.ua They also find application in the selective oxidation of organic molecules, such as 5-hydroxyfurfural and aromatic alcohols, and in the production of fuels and chemicals through processes like the Fischer-Tropsch synthesis. mdpi.com
Cobalt this compound oxide spinels are also active electrocatalysts for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), making them promising candidates for fuel cells and metal-air batteries. mdpi.comresearchgate.netresearchgate.net Studies have investigated the electrocatalytic performance of specific cobalt this compound spinels like CoMn₂O₄ and MnCo₂O₄ for ORR and OER, demonstrating high efficiency. researchgate.netnih.gov The catalytic activity in OER for MnCo₂O₄ has been linked to the presence of Co³⁺ species in the octahedral sites of the spinel structure. researchgate.net
The catalytic performance of cobalt this compound oxide spinels is influenced by their composition, crystal structure, and morphology. mdpi.commdpi.comnih.gov For instance, in CO oxidation, the activity of MnxCo₃₋ₓO₄ catalysts has been shown to depend on the this compound content, crystal size, and the surface concentration and oxidation states of cobalt ions. mdpi.com The Mn₀.₁Co₂.₉ catalyst, for example, has demonstrated high activity in CO oxidation, correlated with its small crystal size and a favorable surface ratio of Co³⁺ to Co²⁺. mdpi.com
The synthesis method also plays a crucial role in determining the structure and catalytic properties of these spinels. mdpi.com Various methods, including co-precipitation and thermal decomposition of precursors, are employed to synthesize cobalt this compound oxide spinels with controlled structures and morphologies, such as porous microspheres and multi-shelled hollow nanostructures, which can enhance catalytic activity and stability. researchgate.netnih.gov
Cobalt this compound oxide spinels have shown promise in applications such as the catalytic oxidation of CO, even demonstrating water-resisting properties and long-term stability. nih.gov They are also being explored for the catalytic decomposition of malodorous substances like ammonia, offering a potential alternative to expensive platinum catalysts with the added benefit of not producing environmentally harmful nitrogen oxides. nbc-jp.com Furthermore, these spinels are being investigated for their activity in CO₂ hydrogenation to methanol, with studies showing that this compound doping can enhance methanol selectivity. sci-hub.se
Manganese in Advanced Materials Research
Manganese Oxide Nanomaterials and Their Applications
This compound oxide nanomaterials, including MnO, MnO₂, and Mn₃O₄, are a class of intriguing materials with promising applications in diverse fields such as energy storage, catalysis, and environmental applications. scispace.comresearchgate.net Their performance is highly dependent on their synthesis methods, structures, and morphologies. mdpi.comscispace.com
Synthesis and Morphological Control of this compound Oxides (MnO, MnO₂, Mn₃O₄)
The synthesis of this compound oxide nanomaterials with controlled structures, morphologies, and sizes is crucial for tailoring their properties for specific applications. Various methods have been developed for the fabrication of MnO, MnO₂, and Mn₃O₄ nanostructures, including hydrothermal methods, thermal decomposition, and precipitation routes. scispace.comsci-hub.seresearchgate.net
The hydrothermal method is a widely used technique for synthesizing this compound oxide nanomaterials, allowing for control over morphology by adjusting parameters such as temperature and pressure. mdpi.comscispace.comsci-hub.se For instance, researchers have prepared β-MnO₂, γ-MnO₂, and δ-MnO₂ using the hydrothermal approach, while α-MnO₂ has been synthesized via solid-phase synthesis. mdpi.com
Thermal decomposition of this compound precursors, such as this compound acetylacetonate, in the presence of capping agents like oleylamine (B85491) has been employed to produce MnO and Mn₃O₄ nanocrystals with controlled shapes. scispace.comacs.org This method can yield MnO nanospheres and nanorods, as well as Mn₃O₄ nanooctahedrons. scispace.comacs.orgnih.gov
Precipitation methods, including facile quick-precipitation, have been used to synthesize different crystallographic forms and morphologies of MnO₂, such as needles, rods, and spindles. sci-hub.se The synthesis conditions, such as precipitation time, can influence the morphology of the resulting MnO₂ nanomaterials. sci-hub.se
The crystal structure of MnO₂ can be controlled by adjusting the reaction temperature in soft chemical processes. sci-hub.se Different polymorphic forms of MnO₂, including α-, β-, γ-, δ-, and λ-MnO₂, exist, each possessing distinct tunnel or layered structures that influence their properties. mdpi.comsci-hub.se
The synthesis of Mn₃O₄ nanoparticles can also be achieved through the reduction of MnO₂ or MnOOH, or the oxidation of Mn(OH)₂. google.com Heating this compound oxides like Mn₂O₃, MnO₂, or MnOOH in air above 1000 °C can lead to the formation of Mn₃O₄. wikipedia.org A solid-state decomposition method using exfoliated MnO₂ nanosheets has also been reported for preparing one-dimensional Mn₃O₄ nanoparticles at relatively low temperatures. google.com
Data Table 1: Synthesis Methods and Resulting Morphologies of this compound Oxides
| This compound Oxide | Synthesis Method(s) | Resulting Morphologies (Examples) | References |
| MnO | Thermal decomposition | Nanospheres, Nanorods, Octahedrons, Nanoclusters, Nanocubes, Nanoflakes | scispace.comacs.org |
| MnO₂ | Hydrothermal, Solid-phase synthesis, Precipitation, Thermal decomposition, Exfoliation | Nanowires, Nanotubes, Nanodisks, Nanorods, Needles, Spindles, Nanosheets, Microspheres | mdpi.comscispace.comsci-hub.sedovepress.com |
| Mn₃O₄ | Thermal decomposition, Reduction of MnO₂, Oxidation of Mn(OH)₂, Hydrothermal, Solid-state decomposition | Nanocrystals, Nanooctahedrons, Nanoparticles, Hierarchical microspheres | scispace.comacs.orgnih.govgoogle.comwikipedia.org |
Applications in Energy Storage Systems (e.g., Lithium-Ion Batteries)
This compound oxide nanomaterials, particularly MnO and MnO₂, have garnered significant interest as electrode materials in energy storage systems, including lithium-ion batteries (LIBs) and supercapacitors. scispace.comresearchgate.netsciopen.comresearchgate.net Their high theoretical capacity, low cost, and environmental benignity make them attractive candidates. scispace.comresearchgate.net
MnO and MnO₂ nanomaterials have been extensively studied as anode materials in LIBs. scispace.comresearchgate.net While conventional this compound oxides face challenges like poor electronic conductivity and large volume changes during cycling, nanostructuring can help mitigate these issues. sciopen.com For instance, porous hexagonal Mn₅O₈ nanosheets synthesized via hydrothermal and annealing methods have shown promise as fast-charging anode materials for LIBs, exhibiting good electrochemical performance and fast charging capabilities. sciopen.com Mn₃O₄ nanoparticles and Mn₃O₄/graphene nanocomposites have also been investigated as anode materials for LIBs, demonstrating enhanced electrochemical properties. sciopen.com
This compound oxides are also explored as cathode materials in LIBs. wikipedia.orgnanografi.com For example, α-MnO₂ is considered a possible cathode material for LIBs. wikipedia.org Lithium Nickel this compound Cobalt Oxide (NMC), a composite oxide containing this compound, is a key cathode material in LIBs, known for its high energy density, long cycle life, and thermal stability. nanografi.com
In supercapacitors, this compound oxide-based electrodes, particularly MnO₂, show promising energy storage performance due to their high theoretical capacitance and environmental friendliness. researchgate.net Nanocrystalline ε-MnO₂ whiskers on MXene nanosheet surfaces have been synthesized and investigated as nanocomposite electrodes for aqueous pseudocapacitors. sci-hub.se
Catalytic and Adsorptive Properties in Environmental Applications
This compound oxide nanomaterials are effective catalysts and adsorbents for various environmental applications, including the degradation of organic pollutants and the adsorption of heavy metals. mdpi.comresearchgate.netacs.orgtandfonline.com Their high surface area, porous structure, multiple oxidation states, and redox activity contribute to their catalytic and adsorptive capabilities. sci-hub.sewhiterose.ac.uktandfonline.com
MnO₂ nanomaterials are widely used for the removal of organic pollutants through catalytic degradation. mdpi.comtandfonline.com The catalytic activity of MnO₂ is influenced by its crystal structure, morphology, and the presence of defects. mdpi.comsci-hub.setandfonline.com For example, M-MnO₂ catalysts with increased pore size, pore volume, and specific surface area have shown high efficiency in catalyzing the degradation of organic dyes and oxalic acid. mdpi.com Nanoflower ε-MnO₂ has demonstrated excellent removal efficiency for triclosan, attributed to its high oxygen vacancy content, easily released lattice oxygen, and unique tunnel structure. tandfonline.com MnO₂ nanotubes and nanorods also exhibit catalytic properties for the degradation of phenol. tandfonline.com
This compound oxides are also effective adsorbents for heavy metals and organic pollutants in wastewater treatment. mdpi.comresearchgate.net MnO₂ nanoparticles have shown sustained adsorption efficiency for cationic dyes like methyl orange. researchgate.netjchemlett.com Biosynthesized MnO₂ nanoparticles can be utilized for the effective removal of dyes from aqueous solutions. researchgate.net Composites of this compound oxide and biochar are being developed for contaminant sorption and degradation. whiterose.ac.uk
This compound-based oxides, including single this compound oxide (MnOx), supported this compound oxide (MnOx/support), composite this compound oxides (MnOx-X), and special crystalline this compound oxides (S-MnOx), are used as catalysts for the elimination of gaseous pollutants, such as the selective catalytic reduction of NOx with NH₃ and the catalytic combustion of volatile organic compounds. acs.org
Organic-Inorganic Hybrid this compound Halides for Optoelectronics
Organic-inorganic hybrid this compound(II) halides (OIMnHs) have emerged as a promising class of materials for optoelectronic applications due to their outstanding optical properties, structural diversity, and tunable luminescence. nih.govresearchgate.netmdpi.com These materials are typically composed of organic cations and inorganic this compound halide polyhedra. nih.govresearchgate.net
Structural Diversity and Tunability
OIMnHs exhibit abundant structural diversity, which can be tuned by judicious selection of organic cations and inorganic Mn(II) polyhedra. nih.govresearchgate.net This allows for the creation of materials with different structural dimensionalities, including zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) structures. nih.govmdpi.comrsc.org The structural tunability influences their optoelectronic properties. mdpi.com
The inorganic component typically consists of this compound halide polyhedra, such as [MnCl₄]²⁻ tetrahedral units. acs.org These polyhedra can assemble into various extended structures depending on the charge and size of the organic cations and the synthesis conditions.
Luminescent Properties and Photoluminescence Mechanisms
Organic-inorganic hybrid this compound halides are known for their compelling luminescent properties, including efficient photoluminescence (PL), radioluminescence, circularly polarized luminescence, and mechanoluminescence. nih.govresearchgate.netacs.org The luminescence often originates from the d-d transitions within the Mn²⁺ ion, specifically the ⁴T₁ excited state to ⁶A₁ ground state transition, which typically results in broadband emission in the orange-red to green spectral range, depending on the halide ligand and the coordination environment of Mn²⁺. rsc.orgfrontiersin.orgacs.org
Efficient energy transfer from the organic or inorganic host lattice to the Mn²⁺ ions plays a crucial role in the observed photoluminescence. frontiersin.orgacs.orgrsc.orgscholarsportal.info In some cases, energy transfer from host excitons to Mn²⁺ can lead to intense luminescence with high photoluminescence quantum yields (PLQYs). frontiersin.orgscholarsportal.info For example, Mn²⁺ doping in 1D and 2D hybrid lead halide perovskites has resulted in efficient and tunable broadband luminescence, with the energy transfer from the host lattice to Mn²⁺ ions being a key mechanism. frontiersin.orgrsc.org In certain layered double perovskites, efficient energy transfer from sensitizers like Bi³⁺ to Mn²⁺ activators has been reported, leading to high PLQYs. acs.orgsemanticscholar.org
Molecular and structural engineering of OIMnHs has led to the development of materials with near-unity PL quantum yields, high anti-thermal quenching properties, and excellent stability. nih.govresearchgate.netacs.org These properties make them suitable for applications in light-emitting diodes (LEDs), X-ray scintillators, and fluorescent sensing. nih.govresearchgate.net Mn-doped hybrid halide perovskites have been used to fabricate LEDs with tunable emission colors and stable performance. frontiersin.orgrsc.org
Data Table 2: Examples of Organic-Inorganic Hybrid this compound Halides and Their Luminescent Properties
| Compound (Example Structure) | Dimensionality | Halide | Emission Color (Typical) | Key Luminescence Mechanism(s) | Notable Properties / Applications (Examples) | References |
| [TEMA]₂MnBr₄ | 0D | Bromide | Green | ⁴T₁(G) → ⁶A₁(S) transition of Mn²⁺ | High PLQY (80.78%), Dielectric switches | rsc.org |
| [AEP]PbCl₅·H₂O:Mn²⁺ | 1D | Chloride | Tunable (Blue to Red) | Energy transfer from host to Mn²⁺ (FRET) | Enhanced PLQY, White LEDs | rsc.org |
| (PPA)₂PbBr₄:Mn²⁺ | 2D | Bromide | Tunable (Yellow-Green to Red afterglow) | Energy transfer from triplet states to Mn²⁺ | Efficient energy transfer, Multicolor afterglow | scholarsportal.info |
| Cs₄Cd₁₋ₓMnₓBi₂Cl₁₂ | Layered (2D) | Chloride | Orange-Red (Mn²⁺), Red/NIR (RE³⁺ codoping) | Energy transfer ([BiCl₆]³⁻ → Mn²⁺ ± RE³⁺) | High PLQY, Stability, White LEDs, NIR detection | acs.orgsemanticscholar.org |
| [MnCl₄]²⁻ based hybrids | Varies | Chloride | Green | Mn²⁺ emission | High thermal stability, High PLQY (up to 99%), Mechanoluminescence, Anticounterfeiting | acs.org |
Applications in Light-Emitting Diodes and X-ray Scintillators
This compound-based materials, particularly organic-inorganic hybrid this compound halides (OIMHs), have garnered significant interest for their potential applications in light-emitting diodes (LEDs) and X-ray scintillators rsc.orgacs.org. These materials often exhibit high emission quantum efficiency and flexible structures rsc.org. The photoluminescence quantum yield (PLQY) in OIMHs is often high due to their low-dimensional structure and highly localized excitons, which promote radiative recombination rsc.org.
Research has demonstrated the synthesis of this compound halide single crystals exhibiting strong green emissions with near-unity PLQYs, making them promising for colorful LEDs nih.gov. For instance, (Br-PrTPP)₂MnBr₄ and (Br-BuTPP)₂MnBr₄ single crystals have shown strong green emissions peaked at 517 nm with PLQYs of 99.33% and 86.85%, respectively, attributed to the Mn²⁺ d-d electron transition within the tetrahedrally coordinated [MnBr₄]²⁻ polyhedron nih.gov.
In the realm of X-ray scintillators, this compound halides are emerging as promising alternatives to traditional inorganic phosphors due to their low toxicity, high attenuation coefficients, high light yield, and cost-effective solution-processability acs.orgresearcher.life. These materials can efficiently convert high-energy X-rays into visible light. For example, (Br-PrTPP)₂MnBr₄ and (Br-BuTPP)₂MnBr₄ have demonstrated excellent radioluminescent performance with a high light yield of up to 68,000 photons/MeV and negligible afterglow nih.gov. Another this compound chloride, (4CTP)₂MnCl₄, synthesized via solvent volatilization, exhibits a narrow-band green emission at 516 nm and shows excellent X-ray scintillation properties with a light yield of 63,400 photons/MeV acs.orgresearcher.life. Flexible films incorporating these this compound halides have also shown high spatial resolution for X-ray imaging nih.govresearcher.life.
Here is a table summarizing some research findings on this compound halides for LED and scintillator applications:
This compound-Based Nanoparticles for Targeted Biomedical Applications
This compound-based nanoparticles have emerged as promising candidates for various biomedical applications, particularly in targeted diagnostics and therapeutics rsc.orgrsc.org. Their nanoscale size, large surface area-to-volume ratio, and tunable properties make them suitable for applications such as bio-imaging and drug delivery rsc.orgnanoient.org.
This compound oxide (MnO₂) nanosheets, for instance, have been explored as nanocarriers for controlled drug delivery due to their large specific surface areas dovepress.com. These nanoparticles can also function as activatable MRI probes and fluorescence quenchers dovepress.com.
This compound-based nanoparticles are being investigated for use as positive contrast agents in Magnetic Resonance Imaging (MRI) nanoient.org. Crystalline MnO nanoparticles are expected to serve as positive contrast agents for MRI scanning nanoient.org.
Targeting capabilities can be imparted to this compound nanoparticles by surface modification. For example, modifying this compound nanoparticles with folic acid (FA) can enable their targeted uptake by cancer cells that overexpress FA receptors frontiersin.org. Researchers are also exploring the use of this compound ferrite (B1171679) (MnFe₂O₄) nanoparticles, sometimes coated with chitosan (B1678972) (CS), for applications in hyperthermia studies and as potential drug delivery systems frontiersin.org. Studies have shown that this compound-doped silica (B1680970) nanoparticles (NPs) co-loaded with chemotherapeutic drugs like sorafenib (B1663141) can exhibit efficient antitumor activity frontiersin.org.
Here is a table highlighting some this compound-based nanoparticles and their biomedical applications:
This compound as an Alloying Element in Advanced Metallic Materials
This compound is a crucial alloying element in the production of a wide range of metallic materials, particularly steels, where it significantly influences their microstructure and mechanical properties samaterials.comadvancedsciencenews.comazom.com. It is present in virtually all commercially available steels azom.com.
Influence on Microstructure and Mechanical Properties of Steels
This compound plays several key roles in steels. It acts as a deoxidizer and helps to avoid hot shortness by reacting with sulfur to form stable this compound sulfides, preventing the formation of low-melting point iron sulfides at grain boundaries advancedsciencenews.comazom.com. This compound also influences the transformation behavior of austenite (B1171964) and contributes to solid solution strengthening advancedsciencenews.com. It is known as an austenite-forming element and can be used for austenite stabilization, leading to the creation of austenitic steels advancedsciencenews.com.
The addition of this compound can significantly impact the mechanical properties of steel, including strength, hardness, ductility, and toughness azom.com725.com.cn. The extent of this influence depends on the carbon content of the steel azom.com. Increasing this compound content generally leads to an increase in the strength of steel 725.com.cnjst.go.jp. For instance, in medium this compound steel, increasing the Mn content from 3.86% to 5.40% resulted in an increase in strength 725.com.cn. Similarly, in low-carbon copper and nickel-containing hull steel, increasing the Mn content from 2% to 5% increased the tensile strength by approximately 100 MPa nih.gov. Further increasing Mn content in Fe-C-Mn steel from 5% to 7% resulted in a 470 MPa increase in tensile strength nih.gov.
This compound also affects the microstructure by influencing the austenite content and grain size. In medium this compound steels, the content of austenite increases with increasing Mn content after intercritical annealing 725.com.cn. In ultrafine grained C-Mn steels, increasing the Mn content from 0.74 mass% to 1.52 mass% led to a decrease in the average ferrite grain size jst.go.jp. Increased carbon and this compound content in high this compound austenitic steel can increase the grain size and the amount of carbides in the as-cast condition researchgate.netscispace.com.
While increasing this compound generally enhances strength, its effect on ductility and toughness can vary depending on the steel composition and processing. In some cases, increased Mn content can lead to a decrease in elongation and impact toughness 725.com.cn. However, studies on ultrafine grained C-Mn steels have shown that increasing Mn content can result in an increase in strength at equal ductility and toughness jst.go.jp. The influence of this compound on low-temperature toughness is particularly related to crack formation and propagation nih.gov.
This compound also increases the hardenability of steel by reducing the critical cooling rate during hardening azom.com. Its effect on hardenability is more significant compared to other alloying elements azom.com.
Here is a table summarizing the influence of this compound on the properties of steels based on research findings:
Geochemical and Mineralogical Studies of Manganese
Occurrence and Genesis of Manganese Mineralizations
This compound is the 12th most abundant element in the Earth's crust, with an average concentration of about 0.1% geology.com. It does not occur naturally as a free element but is found in numerous minerals, including oxides, carbonates, and silicates geology.comwikipedia.org. The formation of economically significant this compound deposits, known as mineralizations, is the result of complex geological processes that concentrate the element far beyond its average crustal abundance. These processes can be broadly categorized into hydrothermal, sedimentary/hydrogenous, and diagenetic, each leading to deposits with distinct characteristics. The majority of the world's this compound resources are found in extensive layers of this compound-rich sedimentary rocks that formed in ancient oceans geology.com.
Hydrothermal this compound deposits are formed from the circulation of heated, mineral-rich fluids through the Earth's crust. These fluids, often associated with volcanic and magmatic activity, dissolve this compound and other elements from surrounding rocks youtube.com. When these hot, acidic, and low-oxygen fluids mix with cold, oxygenated seawater, the abrupt change in temperature, pressure, and chemical conditions causes the dissolved metals to precipitate, forming this compound minerals youtube.comum.ac.ir.
These deposits are commonly found in various geological settings:
Mid-Ocean Ridges: At seafloor spreading centers, seawater penetrates the ocean crust, gets heated by magma, and leaches metals before being expelled through hydrothermal vents known as "black smokers." This process forms metalliferous sediments rich in this compound and iron pressbooks.pub.
Subduction-Related Settings: In island-arc and continental-margin settings associated with subduction zones, volcanic activity can also drive hydrothermal circulation, leading to this compound mineralization lyellcollection.org.
Terrestrial Hot Springs: On continents, hot springs associated with volcanic provinces can deposit this compound, often interfingered with travertine lyellcollection.org.
Hydrothermal deposits are often characterized by their association with volcanic rocks, a high Mn/Fe ratio, and specific trace element signatures, including enrichments in elements like arsenic, barium, copper, lead, and zinc mdpi.commdpi.com.
Sedimentary this compound deposits are the most significant source of this compound ore globally, accounting for the vast majority of production geologyscience.com. These deposits form through the accumulation and concentration of this compound-rich sediments, typically in marine environments over millions of years youtube.comgeologyscience.com.
The formation process involves several key stages:
Hydrogenous Precipitation: This refers to the slow precipitation of this compound oxides directly from the water column (seawater or lake water) onto the seafloor pressbooks.pub. This process is responsible for the formation of this compound nodules and crusts, which can be rich in other valuable metals like cobalt, nickel, and copper pressbooks.pubnsw.gov.au. The growth of these nodules is exceptionally slow, on the order of a few millimeters per million years pressbooks.pub.
Basin-Margin Deposition: Large, high-grade sedimentary deposits often form at the margins of anoxic (oxygen-depleted) marine basins usgs.gov. In these stratified water bodies, this compound is soluble in the anoxic deep waters. When this this compound-rich water upwells or mixes with oxygenated shallow waters, the this compound oxidizes and precipitates, forming layers of this compound oxides and carbonates along the basin margins lyellcollection.orgusgs.gov.
These deposits are typically found interlayered with sedimentary rocks such as shales, mudstones, and carbonates geologyscience.com. Prominent examples include the vast deposits of the Kalahari this compound field in South Africa and the Nikopol deposit in Ukraine usgs.gov.
Diagenesis refers to the physical, chemical, and biological changes that occur in sediments after their initial deposition, as they are buried and lithified into rock. These processes are crucial for the formation and enrichment of many this compound ore bodies. Initially, this compound often precipitates as poorly crystalline oxyhydroxides lyellcollection.org. During diagenesis, these initial precipitates are transformed into more stable this compound minerals.
Key diagenetic processes include:
Reductive Dissolution: In sediments with organic matter, bacteria use this compound oxides as an oxidant during respiration. This reduces the insoluble Mn(IV) to the more soluble Mn(II), which can then migrate within the pore waters of the sediment nih.govrsc.org.
Reprecipitation and Mineral Transformation: The dissolved Mn(II) can then reprecipitate as different, more stable minerals, depending on the geochemical conditions. This can lead to the formation of this compound carbonates like Rhodochrosite, especially in organic-rich environments, or this compound silicates like Braunite epa.govresearchgate.net. This redistribution and reprecipitation can significantly upgrade the concentration of this compound, transforming a low-grade sediment into a high-grade ore geology.com.
Supergene Enrichment: This is a near-surface weathering process where this compound-bearing rocks are leached by percolating groundwater. The this compound is dissolved and then reprecipitated at a lower level, often at the water table, leading to a significant concentration of secondary this compound oxide minerals mdpi.comvirginia.gov.
These post-depositional processes explain why ancient this compound deposits are often composed of more reduced mineral phases (carbonates and mixed-valence oxides) compared to modern this compound-rich sediments, which are dominated by Mn(IV) oxides epa.govresearchgate.net.
Mineralogy of this compound Ores
This compound ores are aggregates of various this compound-bearing minerals from which the metal can be economically extracted. The mineralogy of an ore deposit is a direct result of its genesis and subsequent alteration history. Ores typically contain between 25% and 45% this compound geology.com. The minerals are broadly classified as primary (formed during the initial ore-forming event) or secondary (formed by later alteration of primary minerals).
The most economically important this compound minerals are oxides and carbonates. Distinguishing between them involves analyzing their physical properties, crystal structure, and chemical composition.
| Mineral Name | Chemical Formula | Type | Key Characteristics |
| Pyrolusite | MnO₂ | Primary/Secondary | The most common and important this compound ore mineral. It is black to dark gray with a metallic luster and a black streak. Often found in massive, fibrous, or granular forms. It is a secondary mineral that often forms from the alteration of Manganite geologyscience.comwikipedia.orgjamgroupco.com. |
| Braunite | Mn²⁺Mn³⁺₆SiO₁₂ | Primary | A this compound silicate (B1173343) that is a primary ore mineral in many metamorphic and hydrothermal deposits. It is brownish-black to gray and occurs as tetragonal crystals jamgroupco.comkoreascience.kr. |
| Manganite | MnO(OH) | Primary | A this compound oxide-hydroxide found in low-temperature hydrothermal veins and as a product of alteration. It is black to steel-gray. It can alter to Pyrolusite under oxidizing conditions geologyscience.comvirginia.gov. |
| Psilomelane | Ba(Mn²⁺)(Mn⁴⁺)₈O₁₆(OH)₄ or (Ba,H₂O)₂Mn₅O₁₀ | Secondary | A general term for a group of hard, black, massive hydrous this compound oxides, including minerals like Romanechite and Hollandite. It is a common secondary mineral formed by weathering geologyscience.comjamgroupco.com. |
| Hausmannite | Mn²⁺Mn³⁺₂O₄ | Primary | A brownish-black this compound oxide that forms in high-temperature hydrothermal veins and contact metamorphic deposits. It is associated with other this compound minerals like Braunite and Rhodochrosite geologyscience.comufrgs.br. |
| Nsutite | (Mn⁴⁺,Mn²⁺)(O,OH)₂ | Secondary | A secondary this compound dioxide mineral, often found in the oxidized zones of this compound deposits. It is a component of the this compound ore at Nsuta, Ghana um.ac.ir. |
| Rhodochrosite | MnCO₃ | Primary | A this compound carbonate mineral known for its characteristic rose-pink to red color. It is a primary mineral in some sedimentary and hydrothermal deposits geology.comwikipedia.orggeologyscience.com. |
This table provides a summary of key this compound ore minerals. The classification as "Primary" or "Secondary" can vary depending on the specific deposit.
This compound ores are rarely pure and are almost always associated with other non-valuable (gangue) or metallic minerals. The process of separating the desired this compound minerals from the gangue is called beneficiation geologyscience.com.
Common gangue minerals found in this compound deposits include:
Silica (B1680970) Minerals: Quartz and chalcedony are very common impurities usgs.govresearchgate.net.
Carbonate Minerals: Calcite and dolomite are often present, particularly in deposits hosted by carbonate rocks ufrgs.br.
Barite: Barium sulfate (B86663) is a frequent associate in hydrothermal this compound deposits ufrgs.brmtu.edu.
Clay Minerals: Kaolinite and illite can be significant components of the ore matrix, especially in sedimentary deposits usgs.govresearchgate.net.
Other metallic minerals are also frequently associated with this compound ores:
Iron Minerals: Iron oxides such as Hematite and Goethite are almost universally present, reflecting the close geochemical relationship between iron and this compound wikipedia.org.
Base Metals: In certain types of deposits, particularly hydrothermal and seafloor nodule deposits, this compound can be associated with economically significant concentrations of copper, nickel, cobalt, and zinc um.ac.irpressbooks.pub.
Geochemical Characteristics of this compound Deposits
The geochemical composition of this compound deposits provides crucial insights into their formation, depositional environment, and economic potential. The distribution and concentration of major, minor, and trace elements, including rare earth elements, serve as powerful tools for genetic classification and paleoceanographic reconstruction.
Major, Minor, and Trace Element Signatures
This compound ores are primarily composed of this compound and iron oxides, hydroxides, and carbonates. usgs.gov However, their geochemical signatures are defined by a wide array of other elements that substitute into the crystal lattices of this compound minerals or are adsorbed onto their surfaces. The relative abundance of these elements varies depending on the genetic type of the deposit.
Major and Minor Elements: Besides this compound (Mn) and iron (Fe), common major and minor elements include silicon (Si), aluminum (Al), phosphorus (P), calcium (Ca), potassium (K), sodium (Na), and magnesium (Mg). researchgate.netpyro.co.za Volcanic-hosted deposits, for instance, tend to have higher silicon dioxide (SiO2) content, which may be attributed to the contribution of pelagic radiolaria and diatoms in an oceanic setting. sedimentaryores.net In contrast, sediment-hosted deposits often show elevated phosphorus pentoxide (P2O5) levels, possibly linked to upwelling phenomena. sedimentaryores.net
Trace Elements: this compound deposits are known to be enriched in a variety of trace elements, which are of significant economic and genetic interest. These include cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), barium (Ba), lead (Pb), strontium (Sr), and vanadium (V). mining.in.ua The concentrations of elements like Ba, Co, Sr, Cu, Zn, and Ni are often directly correlated with the this compound content. Supergene this compound oxides, such as those found in the Appalachian Mountains, have shown significant enrichment in critical minerals like cobalt. usgs.gov Karst-hosted deposits are notably enriched in Ba and Pb, which is facilitated by the open tunnel structures within cryptomelane-group minerals. sedimentaryores.net
Table 1: Average Trace Element Concentrations in Different this compound Deposit Types (ppm)
| Element | Sediment-Hosted | Volcanic-Hosted | Karst-Hosted |
|---|---|---|---|
| Co | 2,624 | - | - |
| Ni | - | - | - |
| Cu | 289 | - | - |
| Zn | 2,828 | - | - |
| Ba | - | - | - |
| Pb | 774 | - | - |
Data derived from Appalachian Mountain supergene deposits and Um Bogma this compound ores. mining.in.uausgs.gov
Rare Earth Element Patterns and Anomalies (e.g., Ce and Y) as Genetic Indicators
Rare Earth Elements (REEs) and Yttrium (Y) are powerful tracers for determining the origin and depositional conditions of this compound deposits. Their distribution patterns, when normalized to a standard like Post-Archean Australian Shale (PAAS), reveal characteristic anomalies that help in genetic classification.
Cerium (Ce) Anomalies: Cerium is unique among REEs due to its dual valence states (Ce³⁺ and Ce⁴⁺). wikipedia.org In oxidizing environments, the soluble Ce³⁺ is oxidized to the less soluble Ce⁴⁺, which is then preferentially adsorbed onto this compound oxide surfaces. wikipedia.orgresearchgate.net This process leads to a positive Ce anomaly in the this compound deposit and a corresponding negative Ce anomaly in the surrounding seawater. researchgate.net
Positive Ce Anomalies: A pronounced positive Ce anomaly is a hallmark of hydrogenetic deposits, which form through the slow precipitation of minerals from cold, ambient seawater in oxic conditions. researchgate.netspmi.rucyberleninka.ru
Negative Ce Anomalies: Conversely, negative Ce anomalies are characteristic of hydrothermal and diagenetic deposits. researchgate.netresearchgate.net In hydrothermal systems, the fluids are typically reducing, keeping cerium in its soluble Ce³⁺ state, thus preventing its enrichment relative to other REEs. researchgate.net Diagenetic this compound nodules, formed within the sediment column under suboxic to anoxic conditions, also exhibit negative or slightly positive Ce anomalies. researchgate.net The absence of a significant Eu anomaly often suggests a lack of high-temperature hydrothermal input. cas.cn
Yttrium (Y) and Y/Ho Ratios: Yttrium, while not a lanthanide, behaves geochemically like the heavy REEs (HREEs), particularly Holmium (Ho). In marine environments, Y is fractionated from Ho, leading to Y/Ho ratios in seawater that are significantly higher than the chondritic ratio. This compound deposits of hydrogenetic origin, therefore, typically exhibit positive Y anomalies when normalized. cyberleninka.ru In contrast, a negative Y anomaly can be indicative of different formation conditions. spmi.rucyberleninka.ru
Table 2: REE Anomalies as Genetic Indicators for this compound Deposits | Anomaly | Genetic Type | Depositional Environment | Geochemical Process | |---|---|---|---| | Positive Ce | Hydrogenetic | Oxic seawater | Preferential adsorption of Ce⁴⁺ onto Mn oxides. researchgate.netspmi.ru | | Negative Ce | Hydrothermal/Diagenetic | Anoxic/suboxic, reducing fluids | Cerium remains in soluble Ce³⁺ state. researchgate.netresearchgate.net | | Positive Y | Hydrogenetic | Marine | Fractionation of Y from Ho in seawater. cyberleninka.ru | | Negative Y | Variable | Indicates different formation conditions from typical hydrogenetic deposits. spmi.rucyberleninka.ru |
This compound/Iron Ratios in Ore Characterization
The ratio of this compound to iron (Mn/Fe) is a fundamental geochemical parameter used in the classification and characterization of this compound ores. This ratio reflects the geochemical separation of these two closely related elements, which is primarily controlled by redox conditions during transport and deposition. sedimentaryores.netgeoscienceworld.org Due to its higher oxidation potential, this compound can remain in solution under conditions where iron has already precipitated, leading to a natural partitioning of the two elements in various geological settings. sedimentaryores.net
This compound deposits are often classified based on their Mn/Fe ratios:
High-Mn ore: Mn/Fe > 6 mining.in.ua
Medium-Mn ore: 2 < Mn/Fe < 6 mining.in.ua
Low-Mn ore: Mn/Fe < 2 mining.in.ua
For example, sedimentary iron formations from the Precambrian era have an average Mn/Fe ratio of 0.025, which is close to the crustal average. In contrast, post-Precambrian ironstones show a much lower mean Mn/Fe ratio of 0.009, indicating a significant geochemical separation. geoscienceworld.org In some deposits, like the Cryogenian sedimentary this compound deposits in South China, the average Mn/Fe ratio can be as high as 8.9, signifying a complete separation of this compound and iron during ore formation. mdpi.com Low-grade this compound ores, which are utilized in ferrothis compound production, typically have a low Mn/Fe ratio of 3 to 4. pyrometallurgy.co.za
Table 3: Classification of this compound Ores based on Mn/Fe Ratio
| Ore Classification | Mn/Fe Ratio |
|---|---|
| High-Manganese | > 6 |
| Medium-Manganese | 2 - 6 |
| Low-Manganese | < 2 |
Based on the classification of Um Bogma this compound deposits. mining.in.ua
Paleogeographic and Environmental Significance of this compound Deposits
The formation and distribution of this compound deposits through geological time are intrinsically linked to the Earth's paleogeography and paleoenvironment. These deposits serve as valuable archives of past ocean chemistry, tectonic activity, and climatic conditions.
The vast majority of terrestrial this compound resources are found in extensive layers of this compound-rich sedimentary rocks. mining.in.ua The genesis of these deposits is often associated with specific paleogeographic settings, such as shallow-marine basins, continental margins, and areas of volcanic activity. mdpi.com For instance, the Oligocene this compound deposits of the Paratethys Sea, including the notable deposits in Ukraine and Georgia, formed in shallow-marine environments connected to periods of marine transgression and regression.
The occurrence of large sedimentary this compound deposits is not uniform throughout Earth's history but is concentrated in specific epochs, notably the Paleoproterozoic, Neoproterozoic, and Cenozoic. sedimentaryores.net This temporal distribution is thought to be linked to major global events, such as the breakup of supercontinents, periods of glaciation, and significant shifts in ocean chemistry, particularly the development of anoxic conditions. researchgate.net Black shale-hosted this compound deposits, for example, are indicative of anoxic marine environments. mdpi.com The formation of many this compound deposits is believed to be related to the upwelling of deep, anoxic, this compound-rich waters onto oxygenated continental shelves, where the this compound would then precipitate. Thus, the study of this compound deposits provides critical insights into the evolution of oceanic redox conditions and the interplay between tectonic, climatic, and biological processes throughout Earth's history. researchgate.net
Analytical Methodologies for Manganese Research
Sample Collection and Preparation for Manganese Analysis
Proper sample collection and preparation are foundational steps to ensure the accuracy and reliability of this compound analysis. The procedures vary depending on the sample matrix, aiming to preserve the integrity of the sample and convert this compound into a form suitable for analysis.
Water Samples: The collection of water samples for this compound analysis requires specific precautions to prevent contamination and sample degradation. Samples are typically collected in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers that have been pre-cleaned with acid. cenrs.org To prevent the precipitation of this compound, nitric acid is added to the sample to lower the pH to less than 2. nih.govhealth.state.mn.us For the analysis of dissolved this compound, samples are filtered immediately after collection, prior to acidification. If the concentration of this compound is very low, a pre-concentration step, such as evaporation or extraction, may be necessary. nih.gov
Soil and Sediment Samples: The preparation of soil and sediment samples for this compound analysis involves a digestion step to release the metal from the solid matrix. nih.gov Common digestion methods include the use of strong acids. The choice of acid or acid mixture depends on the specific analytical technique to be used and the desired extent of digestion.
Acid Digestion: For analyses using Flame Atomic Absorption Spectrometry (FLAA) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), a common procedure involves digestion with nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). epa.gov For more rigorous analysis by Graphite Furnace Atomic Absorption (GFAA) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a more aggressive digestion, often including hydrofluoric acid (HF) to dissolve silicate (B1173343) minerals, may be employed. researchgate.net Aqua regia, a mixture of nitric acid and hydrochloric acid (HCl), is also an effective digestion agent for extracting many trace metals, including this compound. sohag-univ.edu.egiosrjournals.org The digestion process typically involves heating the sample with the acid mixture in an open or closed vessel, such as a microwave digestion system. rocker.com.tw After digestion, the sample is cooled, diluted with deionized water, and filtered or centrifuged to remove any remaining particulate matter. epa.gov
| Matrix | Collection Container | Preservation/Preparation | Key Considerations |
|---|---|---|---|
| Water | Acid-washed HDPE or PTFE | Acidification with HNO₃ to pH < 2 | Filter for dissolved Mn analysis before acidification. nih.gov Pre-concentration may be needed for low levels. nih.gov |
| Soil/Sediment | Plastic containers or bags | Acid digestion (e.g., HNO₃/H₂O₂, Aqua Regia) | Choice of acid depends on analytical method and desired digestion completeness. epa.govsohag-univ.edu.egiosrjournals.org Microwave-assisted digestion can be used. rocker.com.tw |
Plant Tissues: The analysis of this compound in plant tissues first requires careful sample collection, ensuring that the appropriate plant part is sampled at the correct growth stage. nmsu.edu Samples should be cleaned to remove any soil, dust, or spray residues. waypointanalytical.com This can be done with a dry brush or by washing with distilled or deionized water, though prolonged washing should be avoided to prevent leaching of soluble elements. nmsu.eduwaypointanalytical.com After cleaning, the samples are dried to a constant weight and then ground to a fine powder. nmsu.edu
The subsequent preparation step is typically an acid digestion to break down the organic matrix and solubilize the this compound. nih.gov A common method is wet digestion using a mixture of nitric acid and perchloric acid or nitric acid and hydrogen peroxide. nih.govnih.gov Microwave digestion is also a widely used technique for preparing plant samples. ncagr.gov
Microbial Cultures: For the analysis of this compound in microbial cultures, the cells are first harvested from the growth medium, often by centrifugation. The harvested cells are then washed to remove any residual medium. Preparation for analysis typically involves acid digestion to lyse the cells and solubilize the intracellular this compound. The choice of digestion acid and method is similar to that for other biological materials, with nitric acid being a common choice. nih.gov
| Sample Type | Initial Preparation | Digestion Method | Key Considerations |
|---|---|---|---|
| Plant Tissues | Cleaning, drying, and grinding nmsu.eduwaypointanalytical.com | Wet acid digestion (e.g., HNO₃/HClO₄, HNO₃/H₂O₂) nih.govnih.gov | Proper sampling of plant part and growth stage is critical. nmsu.edu Avoid excessive washing to prevent nutrient leaching. waypointanalytical.com |
| Microbial Cultures | Harvesting and washing of cells | Acid digestion (e.g., HNO₃) nih.gov | Ensure complete removal of growth medium to avoid contamination. |
Quantitative Determination of Total this compound
Several instrumental techniques are available for the quantitative determination of total this compound in prepared samples. The most common methods are based on atomic spectroscopy and spectrophotometry.
Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the concentration of specific metal elements in a sample. nih.gov The method relies on the principle that ground-state atoms of an element will absorb light at a characteristic wavelength.
Flame AAS (FAAS): In Flame AAS, the sample solution is aspirated into a flame, where it is atomized. A light beam of a specific wavelength (279.5 nm for this compound) is passed through the flame, and the amount of light absorbed is proportional to the concentration of the this compound atoms. nih.gov FAAS is a robust and relatively inexpensive technique suitable for analyzing this compound concentrations in the parts-per-million (mg/L) range.
Graphite Furnace AAS (GFAAS): Graphite Furnace AAS offers significantly higher sensitivity than FAAS, allowing for the determination of this compound at parts-per-billion (µg/L) levels. nih.gov In GFAAS, a small volume of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The absorption of light by the atomized sample is measured. GFAAS is particularly useful for analyzing samples with very low this compound concentrations. nih.gov
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for multi-element analysis, including this compound. nih.gov In this method, the sample is introduced into an inductively coupled plasma, a high-temperature source that excites the atoms of the elements in the sample. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. ICP-AES offers high sensitivity, a wide linear dynamic range, and is less susceptible to chemical interferences compared to AAS. nih.gov
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, provide a cost-effective alternative for this compound determination. These methods are based on the reaction of this compound with a chromogenic reagent to form a colored complex, the absorbance of which is measured at a specific wavelength.
A classic method involves the oxidation of Mn(II) to the intensely colored permanganate (B83412) ion (MnO₄⁻) using a strong oxidizing agent such as persulfate or periodate. The absorbance of the permanganate solution is then measured. Other methods utilize chelating agents like 1-(2-pyridylazo)-2-naphthol (PAN) to form a colored complex with this compound, which can then be extracted and measured. atlantis-press.com While generally less sensitive and more prone to interferences than atomic spectroscopy methods, spectrophotometric techniques can be very effective, especially after a pre-concentration step. atlantis-press.com
| Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |
|---|---|---|---|---|
| Flame AAS (FAAS) | Absorption of light by ground-state atoms in a flame nih.gov | ~0.01 mg/L | Robust, relatively low cost | Lower sensitivity, potential for chemical interferences |
| Graphite Furnace AAS (GFAAS) | Absorption of light by ground-state atoms in a heated graphite tube nih.gov | ~0.1 µg/L | High sensitivity nih.gov | Slower analysis time, more susceptible to matrix effects |
| ICP-AES/OES | Emission of light by excited atoms in a plasma nih.gov | ~1 µg/L | Multi-element capability, wide linear range, fewer chemical interferences nih.gov | Higher instrument cost |
| UV-Vis Spectrophotometry | Formation of a colored complex and measurement of light absorbance | Variable, can be improved with pre-concentration atlantis-press.com | Low cost, simple instrumentation | Lower sensitivity, potential for spectral and chemical interferences |
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique utilized for determining the elemental composition of a wide variety of materials. The fundamental principle of NAA involves the bombardment of a sample with neutrons. This process causes elements within the sample to form radioactive isotopes. As these isotopes decay, they emit gamma rays with characteristic energies, which are unique to each element. By measuring these gamma rays, the identity and concentration of the elements in the sample can be determined. nih.gov
NAA is particularly advantageous for this compound analysis due to its high sensitivity and non-destructive nature. usgs.gov The stable isotope of this compound, ⁵⁵Mn, has a high neutron capture cross-section, making it readily activated to ⁵⁶Mn. ⁵⁶Mn has a convenient half-life of 2.58 hours and emits a prominent gamma ray at 847 keV, which is easily detectable. nih.gov This technique is capable of detecting this compound at concentrations in the parts per billion (ppb) to parts per million (ppm) range. barc.gov.in
A significant application of NAA is the in vivo measurement of this compound in biological tissues. For instance, research has demonstrated the feasibility of measuring this compound concentrations in the human liver, with a minimum detectable limit of less than one part per million, which is below normal physiological levels. nih.gov This capability is crucial for monitoring individuals with occupational exposure to this compound. nih.gov
Key characteristics of NAA for this compound analysis:
High Sensitivity: Capable of trace and ultra-trace analysis. nmi3.eu
Non-destructive: The sample is not chemically altered during the analysis. usgs.gov
Minimal Matrix Effects: The technique is less susceptible to interference from the sample matrix compared to other methods.
Bulk Analysis: Provides an average concentration of the entire sample volume irradiated.
The sensitivity of NAA for various elements, including this compound, is presented in the table below.
| Element | Estimated Detection Limit (picograms) |
| Dy, Eu | 1 |
| Mn , In, Lu | 1–10 |
| Au, Ho, Ir, Re, Sm, W | 10–100 |
| Ag, Ar, As, Br, Cl, Co, Cs, Cu | 100–1000 |
This table is based on data assuming interference-free spectra.
X-ray Fluorescence (XRF) and X-ray Fluorimetry
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. The principle involves irradiating a sample with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms in the sample. Electrons from higher energy orbitals then fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. By measuring the energy and intensity of these emitted X-rays, the elemental composition and concentration can be determined.
XRF is widely applied in the analysis of this compound in various matrices, particularly in geological and industrial samples such as this compound ores and alloys. mdpi.comcambridge.orgscirp.org The technique is valued for its speed, simplicity of sample preparation, and non-destructive nature.
There are two main types of XRF spectrometers:
Wavelength Dispersive X-ray Fluorescence (WDXRF): In WDXRF, the fluorescent X-rays are separated by diffraction on a crystal before reaching the detector. xos.com This method offers high resolution and low detection limits, making it suitable for the accurate analysis of complex materials like this compound ores. malvernpanalytical.comthermofisher.com
Energy Dispersive X-ray Fluorescence (EDXRF): EDXRF detectors measure the energy of all emitted X-rays simultaneously. scispace.com This approach is generally faster and the instrumentation is more compact, making it suitable for rapid screening and quality control applications. esi-xrf.com
For quantitative analysis of this compound ores by XRF, sample preparation often involves fusing the sample with a flux, such as lithium tetraborate, to create a homogeneous glass disc. researchgate.net This minimizes matrix effects and particle size variations. cambridge.org Correction for matrix effects, where the presence of other elements influences the fluorescence of this compound, can be achieved using mathematical models. scirp.org
The table below shows a comparison of analytical performance for this compound determination in soil by EDXRF before and after interference correction.
| Parameter | Before Correction | After Correction |
| Linear Correlation Coefficient (R²) | 0.717 | 0.991 |
| Relative Standard Deviation (RSD, n=11) | 0.66% | Not specified |
Data from a study on the determination of this compound in soil samples. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique for elemental analysis, renowned for its high sensitivity and specificity. When coupled with an inductively coupled plasma (ICP) source, ICP-MS is a leading method for the determination of this compound at trace and ultra-trace levels in a diverse range of samples, including environmental and biological matrices. researchgate.netthermofisher.comtandfonline.com
In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the abundance of each ion, allowing for the quantification of the corresponding element.
A significant challenge in the ICP-MS analysis of this compound (at mass 55) is the potential for polyatomic interferences, particularly from ⁵⁵FeH⁺ in samples with a high iron content, such as whole blood. nih.gov Modern ICP-MS instruments employ collision/reaction cell (CRC) technology to mitigate these interferences. thermofisher.com In the CRC, a gas is introduced to react with or collide with the interfering ions, separating them from the analyte ions.
Tandem Mass Spectrometry (ICP-MS/MS) offers a more advanced solution for interference removal. geotraces.org This technique uses two mass analyzers to provide an extra stage of ion filtration, effectively removing even the most persistent interferences. geotraces.org For example, in the analysis of this compound in seawater, ICP-MS/MS with oxygen as a reaction gas has been used to achieve extremely low detection limits of less than 0.050 nmol/L. geotraces.org
ICP-MS is frequently used for the analysis of this compound in:
Environmental Samples: Including water, soil, and air. researchgate.netthermofisher.commdpi.com
Biological Samples: Such as blood, plasma, and tissues. nih.govnih.goviium.edu.my
Food and Plant Materials: For nutritional and safety assessments. tandfonline.com
The table below presents typical detection limits for this compound in different sample types using ICP-MS.
| Sample Type | Detection Limit | Reference |
| Seawater | < 0.050 nmol/L | geotraces.org |
| Biological Tissues | 4 ng/g | nih.gov |
| Serum | 0.0097 ng/mL (0.18 nmol/L) | researchgate.net |
| Plant Samples | Not specified | tandfonline.com |
Electrochemical Methods (e.g., Voltammetry, Amperometry, Potentiometry)
Electrochemical methods are a group of analytical techniques that measure changes in electrical properties (such as potential, current, or charge) of a system containing the analyte of interest. These methods are often advantageous due to their high sensitivity, low cost, and potential for miniaturization and in-field analysis.
Voltammetry Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current. For this compound analysis, stripping voltammetry techniques are particularly common due to their excellent sensitivity.
Anodic Stripping Voltammetry (ASV): In ASV, this compound is preconcentrated onto the working electrode by reduction to its metallic form at a negative potential. The potential is then scanned in the positive direction, causing the this compound to be "stripped" from the electrode through oxidation, which generates a current peak proportional to its concentration. A detection limit for this compound in water using ASV has been reported to be 2 µg/L. metrohm.com
Cathodic Stripping Voltammetry (CSV): CSV involves the preconcentration of this compound onto the electrode surface via oxidation to a higher valence state, typically MnO₂. The potential is then scanned in the negative direction, and the reduction of the deposited this compound oxide produces a current signal. This method has been successfully applied to the analysis of this compound in drinking water. nih.gov
The table below summarizes the optimal conditions for the determination of this compound in drinking water by ASV with a mercury film electrode.
| Parameter | Optimal Value |
| Deposition Potential | -1.75 V |
| Accumulation Time | 5–30 s |
| Stripping Mode | Square wave voltammetry |
| Detection Limit (30s accumulation) | ~0.4 µg/L |
Data from a study on this compound in drinking water. lmaleidykla.ltresearchgate.net
Amperometry Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. While less common than voltammetry for trace this compound analysis, amperometric methods have been developed for specific applications, such as in the analysis of alloyed steels.
Potentiometry Potentiometry measures the potential difference between two electrodes in a solution at or near zero current. A common application of potentiometry for this compound is in potentiometric titrations. In this technique, a standard solution of a titrant is added to the sample, and the endpoint of the titration is determined by a sharp change in the potential. This method is particularly useful for the determination of higher concentrations of this compound, for example, in this compound ores. antpedia.cominfinitalab.com The ASTM E248 standard test method, for instance, describes the determination of this compound in ores in the range of 15% to 60% using pyrophosphate complexed permanganate potentiometric titrimetry. antpedia.cominfinitalab.com
Preconcentration and Separation Techniques for Trace this compound Analysis
For the accurate determination of trace and ultra-trace amounts of this compound, especially in complex matrices, a preconcentration and/or separation step is often necessary. These techniques serve to increase the concentration of this compound to a level detectable by the analytical instrument and to remove interfering substances from the sample matrix.
Liquid-Liquid Extraction
Liquid-liquid extraction, also known as solvent extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. In the context of this compound analysis, a complexing agent is often added to the organic phase to selectively bind with this compound ions and facilitate their transfer from the aqueous sample into the organic solvent.
Organophosphorus compounds are commonly used as extractants for this compound. Two prominent examples are:
Di-(2-ethylhexyl) phosphoric acid (D2EHPA): D2EHPA has been shown to be an effective extractant for this compound(II) from aqueous solutions. The extraction efficiency is highly dependent on the pH of the aqueous phase, with higher extraction percentages observed at higher pH values. jocpr.com
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272): Cyanex 272 is another widely used extractant for the separation of this compound from other divalent metals. rsc.org Studies have shown that the separation of this compound from ions like cobalt and nickel can be achieved by carefully controlling the pH. rsc.org
The table below provides a comparison of the extraction efficiency of D2EHPA and Cyanex 272 for this compound(II) from an acetic acid-acetate buffer medium.
| Extractant (0.1M in kerosene) | Equilibrium pH for 50% Extraction (pH₀.₅) | Maximum Extraction (%) at Optimal pH |
| D2EHPA | Not specified | 96% at pH 4.52 |
| Cyanex 272 | Not specified | 76% at pH 4.86 |
Data from a comparative study on this compound extraction. jocpr.com
Solid-Phase Extraction
Solid-phase extraction (SPE) is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate and concentrate analytes from a liquid sample (the mobile phase). For this compound analysis, SPE is a versatile method for preconcentration and matrix removal.
The process typically involves passing the aqueous sample through a cartridge containing the solid-phase material. This compound ions are retained on the solid phase, while the bulk of the sample matrix passes through. The retained this compound is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample for analysis.
A common type of solid phase used for this compound preconcentration is a cation exchange resin . These resins contain negatively charged functional groups that attract and bind positively charged ions like Mn²⁺. For example, a study demonstrated the use of an Amberlyst 36 cation exchange resin for the separation and preconcentration of trace this compound from various water and tea samples prior to determination by flame atomic absorption spectrometry.
Cloud Point Extraction
Cloud point extraction (CPE) is a sample preparation technique utilized for the preconcentration of trace amounts of this compound from various matrices, particularly aqueous solutions, before its determination by analytical methods such as UV-Vis spectrophotometry or flame atomic absorption spectrometry. atlantis-press.comjst.go.jp This environmentally friendly method is based on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated above a specific temperature, known as the cloud point temperature. thaiscience.infomdpi.com Above this temperature, the solution separates into a small surfactant-rich phase and a larger aqueous phase. thaiscience.info
The core principle of CPE for this compound analysis involves the formation of a this compound complex that is hydrophobic. This is typically achieved by reacting this compound ions with a suitable chelating agent. The resulting metal-chelate complex is then extracted from the bulk aqueous phase into the much smaller volume of the surfactant-rich phase, thereby achieving preconcentration. mdpi.com
Several parameters must be optimized to ensure the efficiency of the extraction process. These include the pH of the solution, the concentrations of the chelating agent and the surfactant, the equilibration temperature, and the incubation time. atlantis-press.comnih.gov For instance, one method involves the use of 1-(2-pyridylazo)-2-naphthol (PAN) as the chelating agent and Triton X-114 as the non-ionic surfactant. The process is based on the formation of a Mn(II)/PAN complex which is then extracted into the micellar phase. atlantis-press.com Another study utilized 1,2,5,8-tetrahydroxyanthracene-9,10-dione (quinalizarin) as the complexing reagent with Triton X-114 at a pH of 8.5. nih.gov The choice of surfactant is also critical; Triton X-114 is frequently selected due to its low cloud point temperature and high density, which facilitates phase separation by centrifugation. thaiscience.info
The final step involves the determination of the enriched this compound in the surfactant-rich phase using an appropriate analytical technique. The performance of the CPE method is evaluated by its preconcentration factor, detection limit, and linearity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chelating Agent | 1-(2-pyridylazo)-2-naphthol (PAN) | 1,2,5,8-tetrahydroxyanthracene-9,10-dione (quinalizarin) | 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) |
| Surfactant | Triton X-114 | Triton X-114 | Triton X-100 |
| Analytical Technique | UV-Vis Spectrophotometry | Spectrophotometry | Flame Atomic Absorption Spectrometry (FAAS) |
| Linear Range | 15-500 ng/mL atlantis-press.com | 5.0-200 ng/mL nih.gov | Not specified |
| Limit of Detection (LOD) | 5 ng/mL atlantis-press.com | 0.8 ng/mL nih.gov | 1.45 ng/mL jst.go.jp |
| Preconcentration Factor | Not specified | ~50 nih.gov | 20 jst.go.jp |
Advanced Characterization Techniques in this compound Studies
X-ray Diffraction (XRD) for Mineral Identification
X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique used for the identification and characterization of crystalline materials, making it indispensable in the study of this compound minerals. thermofisher.com The technique is based on the principle that when a beam of X-rays interacts with a crystalline solid, the X-rays are diffracted in a manner that is characteristic of the crystal structure of the material. opengeology.org Each crystalline mineral has a unique atomic arrangement, which results in a unique X-ray diffraction pattern, analogous to a fingerprint. uitm.edu.my
In this compound research, XRD is employed for the qualitative and quantitative analysis of mineral phases in this compound ores and synthetic this compound oxides. thermofisher.comuitm.edu.my For instance, XRD patterns can distinguish between different this compound oxide minerals such as pyrolusite (MnO₂), hausmannite (Mn₃O₄), psilomelane, and others. uitm.edu.myresearchgate.net The analysis of a this compound oxides composite synthesized via a molten salts method revealed the presence of two distinct phases: Mn₃O₄ (hausmannite) and MnO₂. The hausmannite phase was identified by its characteristic peaks at 2θ values of 29.34°, 32.68°, and 36.57°, corresponding to a tetragonal crystal structure. uitm.edu.my Similarly, the analysis of this compound ore fines has shown that this compound can be present as psilomelane and pyrolusite, with gangue minerals like kaolinite, gibbsite, and quartz also being identified. researchgate.net
The data obtained from XRD analysis includes the positions of the diffraction peaks (in terms of 2θ) and their intensities. The peak positions are used to determine the lattice parameters of the crystal, while the intensities provide information about the arrangement of atoms within the unit cell. opengeology.org
| This compound Mineral | Crystal System | Key Diffraction Peaks (2θ) | JCPDS Reference |
| Hausmannite (Mn₃O₄) | Tetragonal | 29.34°, 32.68°, 36.57°, 44.83°, 51.03° uitm.edu.my | 02-1062 uitm.edu.my |
| Pyrolusite (MnO₂) | Tetragonal | 34.00°, 39.98°, 58.72° acs.org | 44-0141 acs.org |
| ZnO in composite | Hexagonal | Not specified | 36-1451 acs.org |
| Montmorillonite in composite | Not specified | 21.96°, 28.77°, 53.90°, 59.98° acs.org | 03-0015 acs.org |
Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA)
Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA) are complementary techniques that provide high-resolution imaging and in-situ, non-destructive chemical analysis of solid materials. carleton.edu An EPMA is fundamentally similar to an SEM but is specifically equipped for precise, quantitative elemental analysis. carleton.edu
SEM utilizes a focused beam of electrons to scan the surface of a sample, generating various signals that provide information about the sample's surface topography and composition. geoscienceworld.org Back-scattered electron (BSE) imaging, in particular, is sensitive to variations in atomic number, allowing for the differentiation of mineral phases based on compositional differences.
EPMA, also known as an electron microprobe, goes a step further by using wavelength-dispersive spectroscopy (WDS) and/or energy-dispersive spectroscopy (EDS) to analyze the characteristic X-rays emitted from the sample when it is bombarded by the electron beam. carleton.eduwikipedia.org This allows for the quantitative determination of the elemental composition of very small volumes, typically on the scale of a few micrometers. carleton.eduutexas.edu
In this compound research, these techniques are invaluable for studying the microtextures of this compound ores, identifying the distribution of this compound-bearing phases, and determining their precise chemical composition. nih.gov For example, SEM can be used to visualize the morphology of this compound oxide particles, while EPMA can provide quantitative data on the concentrations of this compound and other associated elements within those particles. nih.gov This is crucial for understanding the formation of this compound deposits and for the metallurgical processing of this compound ores. A study on welding fumes used scanning transmission electron microscopy (STEM) with EDS and electron energy-loss spectroscopy (EELS) to measure the this compound content in primary particles ranging from approximately 10 to 100 nm. nih.gov
Isotopic Analysis in Geochemical Tracing
Isotopic analysis of this compound is a specialized technique used in geochemistry and cosmochemistry to trace the origin and history of geological materials. Naturally occurring this compound consists of one stable isotope, ⁵⁵Mn. wikipedia.org However, several radioisotopes of this compound exist, with ⁵³Mn being of particular significance in geochemical studies. wikipedia.org
⁵³Mn decays to ⁵³Cr with a half-life of 3.7 million years. wikipedia.orgusgs.gov Due to this relatively short half-life, ⁵³Mn is considered an extinct radionuclide, meaning it was present in the early Solar System but has since decayed away. usgs.gov Its former presence can be inferred from variations in the isotopic composition of its daughter product, chromium. The analysis of Mn-Cr isotopic ratios in meteorites provides crucial evidence for processes that occurred shortly before the formation of the Solar System. wikipedia.orgusgs.gov Variations in the ⁵³Cr/⁵²Cr ratio that correlate with the Mn/Cr ratio in different meteorite samples indicate the in-situ decay of ⁵³Mn within differentiated planetary bodies. wikipedia.orgusgs.gov
In the context of terrestrial geology, the isotopic composition of this compound and associated elements can provide insights into the formation conditions of this compound deposits. For instance, the study of carbon and oxygen isotopes in this compound carbonate ores can help to elucidate the diagenetic processes involved in their formation. researchgate.net The analysis of lead isotopes in this compound ores can indicate the source of the metals, suggesting contributions from hydrothermal fluids or volcanogenic inputs. researchgate.net
The main isotopes of this compound are detailed in the table below:
| Isotope | Natural Abundance | Half-life | Decay Mode | Daughter Product |
| ⁵²Mn | Synthetic | 5.591 days | β⁺ | ⁵²Cr |
| ⁵³Mn | Trace | 3.7 x 10⁶ years | Electron Capture (ε) | ⁵³Cr |
| ⁵⁴Mn | Synthetic | 312.08 days | Electron Capture (ε), β⁻, β⁺ | ⁵⁴Cr, ⁵⁴Fe |
| ⁵⁵Mn | 100% | Stable | - | - |
Method Validation and Performance Evaluation
The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose. This involves the evaluation of several performance parameters to demonstrate the method's reliability, accuracy, and precision. For the analysis of this compound, various analytical techniques are employed, and their validation is essential for obtaining dependable results. The key performance characteristics that are evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. dntb.gov.uamdpi.com
Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (R²) of the calibration curve, with values greater than 0.995 often being considered acceptable. dntb.gov.uaresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. dntb.gov.ua The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. dntb.gov.ua
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). dntb.gov.uaAccuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. dntb.gov.uamdpi.com
The table below summarizes the performance characteristics of a validated method for the determination of this compound in human hair and nail samples using graphite furnace atomic absorption spectrometry (GFAAS). dntb.gov.ua
| Performance Parameter | Result |
| Linearity (Concentration Range) | 0.001–0.015 µg·L⁻¹ dntb.gov.uaresearchgate.net |
| Correlation Coefficient (R²) | >0.995 dntb.gov.uaresearchgate.net |
| Accuracy (Recovery) | 84.80–107.98% dntb.gov.uaresearchgate.net |
| Precision (RSD) | <12.97% dntb.gov.uaresearchgate.net |
| Limit of Detection (LOD) | Within ranges established by Commission Regulation (EU) No. 836/2011 dntb.gov.uaresearchgate.net |
| Limit of Quantification (LOQ) | Within ranges established by Commission Regulation (EU) No. 836/2011 dntb.gov.uaresearchgate.net |
Q & A
Q. What are the standard analytical methods for quantifying manganese concentrations in environmental samples, and how do their detection limits compare?
Methodological Answer: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are widely used for this compound quantification. ICP-MS offers lower detection limits (0.01–0.1 ppb) and multi-element capability, making it suitable for trace analysis in water and soil samples. AAS, while less sensitive (detection limit ~1 ppb), is cost-effective for routine analysis. For speciation studies, coupling chromatography (e.g., HPLC) with these techniques is essential to distinguish between Mn(II), Mn(III), and Mn(IV) oxidation states . Sample preparation must account for matrix effects—acid digestion for solid samples and filtration for aqueous phases to avoid interference .
Advanced Research Question
Q. How can researchers design experiments to elucidate the role of this compound clusters in the oxygen-evolving complex (OEC) of Photosystem II?
Methodological Answer: Combining X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations is critical. XAS provides oxidation-state-specific data (e.g., Mn K-edge XANES), while DFT models predict electronic structures and reaction pathways. In vitro reconstitution of the OEC using synthetic Mn-Ca clusters allows mechanistic studies under controlled conditions. Researchers must calibrate synchrotron beamlines to minimize radiation damage during data collection and validate computational models against experimental EXAFS spectra to resolve Mn-O bond distances and coordination geometry .
Basic Research Question
Q. What are the key considerations when selecting sample preparation techniques for this compound speciation analysis in biological tissues?
Methodological Answer: Tissue homogenization must avoid redox state alterations. Cryogenic grinding under liquid nitrogen preserves native speciation. For extracellular Mn, centrifugal filtration separates cytosolic and membrane-bound fractions. Chelating agents (e.g., EDTA) should be avoided during extraction to prevent artificial complexation. Acid digestion (e.g., HNO₃/H₂O₂) is suitable for total Mn quantification, whereas non-denaturing gel electrophoresis coupled with LA-ICP-MS enables speciation analysis .
Advanced Research Question
Q. What strategies are effective in resolving contradictory data regarding this compound's dual role as an essential nutrient and neurotoxicant?
Methodological Answer: Adopt a dose-response framework with in vivo models (e.g., zebrafish or rodent studies) to identify threshold concentrations. Use isotopic tracing (⁵²Mn) to track uptake and distribution in neural tissues. Cross-validate findings using complementary techniques: MRI for neuroanatomical changes, voltammetry for redox activity, and transcriptomics to assess oxidative stress pathways. Meta-analyses of epidemiological studies should control for confounding factors (e.g., iron deficiency) and employ sensitivity analysis to address variability in exposure metrics .
Experimental Design Focus
Q. How should a fractional factorial design be applied to optimize this compound recovery from complex matrices, considering variables like pH and chelating agents?
Methodological Answer: Define factors (pH, chelator concentration, temperature) and levels (e.g., pH 2–6, 0.1–1.0 M EDTA). Use a 2⁴⁻¹ fractional factorial design to reduce the number of experiments while testing interactions. Response surface methodology (RSM) with Minitab or Design-Expert software identifies optimal conditions. Validate models via ANOVA to ensure statistical significance (p < 0.05). For example, a study on Mn dissolution from black coppers achieved 95% recovery at pH 3.5 and 0.6 M NaCl after 48 hours .
Data Analysis Focus
Q. What statistical approaches are recommended for handling variability in this compound redox cycling data obtained from electrochemical studies?
Methodological Answer: Apply multivariate analysis (PCA or PLS) to deconvolute overlapping voltammetric peaks. Non-linear regression models (e.g., Michaelis-Menten kinetics) quantify electron transfer rates. Bootstrap resampling estimates confidence intervals for parameters like E₁/₂ potentials. Report uncertainties using error propagation methods, especially when correlating Mn(III/IV) ratios with catalytic activity .
Interdisciplinary Methodology
Q. What interdisciplinary methodologies are critical for investigating this compound-based catalysts in artificial photosynthesis systems?
Methodological Answer: Integrate synthetic chemistry (e.g., ligand design for Mn coordination), electrochemistry (cyclic voltammetry for overpotential measurement), and operando spectroscopy (Raman or FTIR) to monitor reaction intermediates. Computational screening (e.g., DFT for catalyst stability) guides material selection. Compare turnover frequencies (TOF) with natural Photosystem II benchmarks and assess scalability via life-cycle analysis (LCA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
